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  • Product: 3-Bromo-3'-fluoro-4'-methoxybenzophenone
  • CAS: 844879-54-5

Core Science & Biosynthesis

Exploratory

An In-depth Technical Guide to 3-Bromo-3'-fluoro-4'-methoxybenzophenone: Synthesis, Properties, and Spectroscopic Analysis

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of 3-Bromo-3'-fluoro-4'-methoxybenzophenone....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of 3-Bromo-3'-fluoro-4'-methoxybenzophenone. Given the absence of extensive literature on this specific isomer, this document leverages established principles of organic chemistry and data from structurally analogous compounds to present a predictive yet scientifically grounded analysis. This guide is intended to serve as a valuable resource for researchers engaged in medicinal chemistry, drug discovery, and materials science.

Introduction: The Significance of Substituted Benzophenones

Benzophenones are a class of organic compounds that feature a diaryl ketone scaffold. This structural motif is of considerable interest in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic molecules.[1][2] Benzophenone derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The versatility of the benzophenone core allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties. The introduction of halogen and methoxy substituents, as in the case of 3-Bromo-3'-fluoro-4'-methoxybenzophenone, can significantly influence a molecule's metabolic stability, membrane permeability, and target-binding affinity, making it a promising scaffold for the development of novel therapeutic agents and functional materials.[3]

Chemical Identity and Structure

The accurate identification of a specific isomer is paramount in chemical research. It is crucial to note that while various isomers of bromo-fluoro-methoxy-substituted benzophenones exist, this guide specifically focuses on the 3-Bromo-3'-fluoro-4'-methoxybenzophenone isomer.

Table 1: Chemical Identity of 3-Bromo-3'-fluoro-4'-methoxybenzophenone

IdentifierValue
IUPAC Name (3-bromophenyl)(3-fluoro-4-methoxyphenyl)methanone
Molecular Formula C₁₄H₁₀BrFO₂
Molecular Weight 309.13 g/mol
Canonical SMILES COC1=C(C=C(C=C1)C(=O)C2=CC(=CC=C2)Br)F
InChI Key (Predicted)
CAS Number Not available in searched databases. It is important to verify the CAS number from a reliable source once available.

The structure of 3-Bromo-3'-fluoro-4'-methoxybenzophenone is characterized by a central carbonyl group connecting a 3-bromophenyl ring and a 3-fluoro-4-methoxyphenyl ring.

Caption: Chemical structure of 3-Bromo-3'-fluoro-4'-methoxybenzophenone.

Proposed Synthesis Route: Friedel-Crafts Acylation

The most direct and widely employed method for the synthesis of benzophenones is the Friedel-Crafts acylation.[4][5] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst. For the synthesis of 3-Bromo-3'-fluoro-4'-methoxybenzophenone, a plausible route involves the reaction of 3-bromobenzoyl chloride with 2-fluoro-4-methoxy-nitrobenzene followed by reduction, or more directly with 3-fluoro-4-methoxyanisole.

Synthesis of Precursors

3-Bromobenzoyl chloride: This can be synthesized from 3-bromobenzoic acid by reaction with thionyl chloride (SOCl₂).[6][7][8]

3-Fluoro-4-methoxyaniline: This precursor can be synthesized from 2-fluoro-4-nitroanisole via catalytic hydrogenation.[9]

Proposed Friedel-Crafts Acylation Protocol

The following is a proposed step-by-step methodology for the synthesis of 3-Bromo-3'-fluoro-4'-methoxybenzophenone.

Materials:

  • 3-Bromobenzoyl chloride

  • 3-Fluoro-4-methoxyaniline (or 2-fluoro-4-nitroanisole for a two-step approach)

  • Anhydrous Aluminum Chloride (AlCl₃) or another suitable Lewis acid

  • Anhydrous Dichloromethane (DCM) or another inert solvent

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Acylation cluster_2 Workup cluster_3 Purification A Suspend AlCl3 in anhydrous DCM in a flame-dried flask under N2 B Cool the suspension to 0°C A->B C Slowly add 3-bromobenzoyl chloride to the AlCl3 suspension B->C D Add 3-fluoro-4-methoxyaniline dropwise at 0°C C->D E Allow the reaction to warm to room temperature and stir for several hours D->E F Quench the reaction by pouring onto a mixture of ice and conc. HCl E->F G Separate the organic layer F->G H Wash with water, NaHCO3 solution, and brine G->H I Dry the organic layer over MgSO4 H->I J Filter and concentrate the organic layer under reduced pressure I->J K Purify the crude product by column chromatography or recrystallization J->K

Caption: Proposed workflow for the synthesis of 3-Bromo-3'-fluoro-4'-methoxybenzophenone.

Predicted Physicochemical Properties

Table 2: Predicted Physicochemical Properties of 3-Bromo-3'-fluoro-4'-methoxybenzophenone

PropertyPredicted Value/RangeRationale
Melting Point (°C) 80 - 120The presence of polar halogen atoms and the methoxy group can lead to significant intermolecular interactions, resulting in a relatively high melting point for a molecule of this size. The melting point of 3-bromobenzophenone is 78.6 °C. The additional polar groups are expected to increase this value.
Boiling Point (°C) > 350Substituted benzophenones generally have high boiling points due to their high molecular weight and polarity.
Solubility Soluble in common organic solvents (e.g., DCM, ethyl acetate, acetone). Sparingly soluble in non-polar solvents (e.g., hexane). Insoluble in water.The polar nature of the carbonyl, fluoro, and methoxy groups will impart some polarity, while the two aromatic rings provide significant non-polar character.
logP (Octanol-Water Partition Coefficient) 3.5 - 4.5The presence of the halogen atoms and the overall lipophilic character of the benzophenone scaffold suggest a high logP value, indicating good lipid solubility.
pKa Not applicable (no acidic or basic centers)The molecule lacks readily ionizable protons.

Spectroscopic Characterization (Predicted)

The structural elucidation of 3-Bromo-3'-fluoro-4'-methoxybenzophenone would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms in a molecule. The predicted NMR spectra for 3-Bromo-3'-fluoro-4'-methoxybenzophenone would exhibit characteristic signals for the aromatic protons and carbons, as well as the methoxy group. Online prediction tools can provide a reasonable estimation of the chemical shifts.[12]

Predicted ¹H NMR (in CDCl₃, 400 MHz):

  • Aromatic Protons (7.0 - 8.0 ppm): A complex pattern of multiplets is expected due to the various substituents on both aromatic rings. The protons on the 3-bromophenyl ring will show coupling to each other, and the protons on the 3-fluoro-4-methoxyphenyl ring will exhibit coupling to both each other and the fluorine atom.

  • Methoxy Protons (around 3.9 ppm): A singlet corresponding to the three protons of the methoxy group.

Predicted ¹³C NMR (in CDCl₃, 100 MHz):

  • Carbonyl Carbon (around 195 ppm): A singlet for the ketone carbonyl carbon.

  • Aromatic Carbons (110 - 160 ppm): A series of signals corresponding to the twelve aromatic carbons. The carbons attached to bromine and fluorine will show characteristic splitting patterns in the proton-coupled spectrum and will have their chemical shifts influenced by the electronegativity of the halogens. The carbon attached to the methoxy group will be shifted downfield.

  • Methoxy Carbon (around 56 ppm): A singlet for the methoxy carbon.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 3-Bromo-3'-fluoro-4'-methoxybenzophenone is expected to show the following characteristic absorption bands.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
~1660C=O (ketone)Stretching
1600 - 1450C=C (aromatic)Stretching
1250 - 1000C-O (ether)Stretching
1100 - 1000C-FStretching
700 - 500C-BrStretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-Bromo-3'-fluoro-4'-methoxybenzophenone, the mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).[13] Fragmentation would likely occur at the carbonyl group, leading to the formation of benzoyl-type cations. Online tools can be used to predict the fragmentation pattern.

Predicted Fragmentation Pattern:

  • Molecular Ion Peak [M]⁺: A pair of peaks of nearly equal intensity at m/z 308 and 310.

  • Major Fragments:

    • [M - Br]⁺

    • [C₇H₄OBr]⁺ (3-bromobenzoyl cation)

    • [C₈H₆FO₂]⁺ (3-fluoro-4-methoxybenzoyl cation)

Potential Applications in Drug Discovery and Materials Science

Substituted benzophenones are valuable scaffolds in various scientific fields. The unique combination of bromo, fluoro, and methoxy groups in 3-Bromo-3'-fluoro-4'-methoxybenzophenone suggests several potential applications:

  • Medicinal Chemistry: The presence of halogens can enhance the metabolic stability and binding affinity of drug candidates. The benzophenone core is a known pharmacophore for various biological targets. This compound could serve as a key intermediate for the synthesis of novel kinase inhibitors, anti-cancer agents, or anti-inflammatory drugs.[1][14]

  • Materials Science: Benzophenone derivatives are widely used as photoinitiators in polymerization processes. The halogen and methoxy substituents can modulate the photochemical properties of the molecule, potentially leading to the development of novel photoinitiators with tailored absorption characteristics and reactivity.

  • Chemical Probes: The fluorine atom can be used as a probe in ¹⁹F NMR studies to investigate molecular interactions and binding events in biological systems.[15]

Conclusion

While direct experimental data for 3-Bromo-3'-fluoro-4'-methoxybenzophenone is currently limited in the public domain, this technical guide provides a robust and scientifically-grounded framework for its synthesis, and for the prediction of its physicochemical and spectroscopic properties. The proposed synthetic route via Friedel-Crafts acylation is a well-established and reliable method. The predicted properties and spectral data, based on the analysis of analogous compounds and established chemical principles, offer a solid starting point for any researcher interested in this specific molecule. The unique combination of functional groups makes 3-Bromo-3'-fluoro-4'-methoxybenzophenone a promising building block for the development of new therapeutic agents and advanced materials. Further experimental investigation is warranted to validate these predictions and fully explore the potential of this intriguing compound.

References

  • BenchChem. (2025). Synthesis of 3-Bromobenzoyl Chloride from 3-Bromobenzoic Acid: Application Notes and Protocols.
  • ChemicalBook. (2026, January 13). 3-Fluoro-4-methoxyaniline.
  • Mahajan, S., Kamath, V., & Nayak, S. (2012). QSAR analysis of benzophenone derivatives as antimalarial agents. Indian Journal of Pharmaceutical Sciences, 74(1), 41–47.
  • ChemicalBook. (n.d.). 3-Bromobenzoyl chloride CAS#: 1711-09-7.
  • Sigma-Aldrich. (n.d.). 3-Bromobenzoyl chloride.
  • Mahajan, S., Kamath, V., Nayak, S., & Vaidya, S. (2012). QSAR analysis of benzophenone derivatives as antimalarial agents. Indian journal of pharmaceutical sciences, 74(1), 41-7.
  • Mahajan, S., & Kamath, V. (2012). QSAR analysis of benzophenone derivatives as antimalarial agents. Semantic Scholar.
  • MDPI. (2025, October 15). QSAR Models for Predicting Oral Bioavailability and Volume of Distribution and Their Application in Mapping the TK Space of Endocrine Disruptors.
  • Ottokemi. (n.d.). 3-Bromobenzoyl chloride, 98% 1711-09-7 India.
  • Academia.edu. (n.d.). Predictive toxicology using QSAR : A perspective.
  • Nordmann. (n.d.). 3-Bromobenzoyl chloride.
  • PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methoxybenzonitrile.
  • National Center for Biotechnology Information. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. PubMed Central.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene.
  • BenchChem. (2025). A Comparative Analysis of Halogenated Benzophenones in Key Organic Reactions.
  • Jingye. (2025, July 2). High-Purity Benzophenone Derivatives for Pharmaceutical Applications.
  • Oregon State University. (n.d.). Experimental Chemistry II.
  • University of Wisconsin-Madison. (n.d.). Friedel-Crafts Acylation. Retrieved from University of Wisconsin-Madison website.
  • Royal Society of Chemistry. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Publishing.
  • Royal Society of Chemistry. (2023, August 4). Benzophenones-natural metabolites with great Hopes in drug discovery: structures, occurrence, bioactivities, and biosynthesis. RSC Publishing.
  • BenchChem. (n.d.). A Comparative Analysis of the 1H NMR Spectrum of 3-Bromo-5-difluoromethoxy-4-fluorophenol.
  • Chemical Substance Information. (n.d.). 4-BROMO-3-FLUORO-3'-METHOXYBENZOPHENONE.
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  • BenchChem. (n.d.). A Comparative Guide to the Reactivity of Bromo- and Fluoro-Substituted Phenols.
  • ResearchGate. (2025, September 7). The effect of the substitution site on the macroscopic and spectroscopic properties of bromo-substituted benzophenones.
  • National Center for Biotechnology Information. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. PubMed Central.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • NMRdb.org. (n.d.). Predict all NMR spectra.
  • CFM-ID. (n.d.). Spectra Prediction.
  • ChemicalBook. (n.d.). 3'-Bromo-4'-fluoroacetophenone(1007-15-4) 1H NMR spectrum.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Fluoro-4-methoxyaniline. Retrieved from Tokyo Chemical Industry Co., Ltd. website.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP001010.
  • National Center for Biotechnology Information. (n.d.). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. PubMed Central.
  • KWR. (2023, October 9). Predicting the Diagnostic Information of Tandem Mass Spectra of Environmentally Relevant Compounds Using Machine Learning.
  • GitHub. (n.d.). rxn-ir-to-structure: Predicting molecular structure from Infrared (IR) Spectra.
  • CFM-ID. (1989, September 4). CFM-ID 3.0: Significantly Improved ESI-MS/MS Prediction and Compound Identification.
  • ResearchGate. (n.d.). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
  • BenchChem. (n.d.). Application Note: Mass Spectrometry Analysis of 4'-bromo-3-morpholinomethyl benzophenone.
  • Royal Society of Chemistry. (n.d.). A metal-free sigmatropic rearrangement/cyclization/aromatization cascade reaction of hydroxy/aminophenyl propargyl alcohols with fluoroalkanesulfinyl chlorides: synthesis of 3-fluoroalkanesulfonyl benzofurans and indoles. Organic Chemistry Frontiers (RSC Publishing).
  • Royal Society of Chemistry. (n.d.). Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol.
  • NIST. (n.d.). 3-Fluoro-4-methoxyphenylacetic acid - the NIST WebBook.
  • ResearchGate. (2010, October 10). Theoretical and experimental studies of vibrational spectra and thermodynamical analysis of 3′-bromopropiophenone and 4′-bromo-3-chloropropiophenone.
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Sources

Foundational

Mass Spectrometry Fragmentation Dynamics of 3-Bromo-3'-fluoro-4'-methoxybenzophenone: A Technical Guide for Structural Elucidation

Executive Summary The structural elucidation of complex, multi-substituted halogenated benzophenones is a critical workflow in drug development, photochemistry, and environmental monitoring. 3-Bromo-3'-fluoro-4'-methoxyb...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of complex, multi-substituted halogenated benzophenones is a critical workflow in drug development, photochemistry, and environmental monitoring. 3-Bromo-3'-fluoro-4'-methoxybenzophenone (C₁₄H₁₀BrFO₂, Nominal Mass: 308 Da) presents a unique analytical challenge due to its asymmetric substitution and the presence of multiple halogens. This whitepaper provides an in-depth mechanistic breakdown of its Electron Ionization (EI) mass spectrometry fragmentation pattern. By synthesizing theoretical organic chemistry with field-proven analytical protocols, this guide establishes a self-validating framework for the accurate identification and quantification of this compound.

Mechanistic Principles of Benzophenone Ionization

When subjected to Electron Ionization (EI) at the standard 70 eV, benzophenones undergo ionization primarily through the ejection of a non-bonding electron from the carbonyl oxygen, forming a radical cation (M⁺)[1].

Unlike aliphatic ketones that possess a gamma-hydrogen and readily undergo the McLafferty rearrangement, aromatic benzophenones lack this structural feature[2]. Consequently, their fragmentation is overwhelmingly dominated by alpha-cleavage —the homolytic fission of the carbon-carbon bond adjacent to the carbonyl group. This cleavage is driven by the thermodynamic stability of the resulting resonance-stabilized acylium (benzoyl) cations.

Causality in Pathway Dominance

For an asymmetric molecule like 3-Bromo-3'-fluoro-4'-methoxybenzophenone, alpha-cleavage can occur on either side of the carbonyl core, leading to two competitive pathways. According to Stevenson's Rule, the positive charge will preferentially reside on the fragment with the lower ionization energy (the more stable cation).

  • Ring B (3-fluoro-4-methoxyphenyl): The methoxy group is a strong electron-donating group (EDG) via resonance (+M effect), which highly stabilizes the adjacent acylium ion.

  • Ring A (3-bromophenyl): The bromine atom is electron-withdrawing via induction (-I effect), making its corresponding acylium ion comparatively less stable.

In-Silico & Empirical Fragmentation Pathway

The fragmentation of the M⁺ ion (m/z 308 and 310, reflecting the ~1:1 natural abundance of ⁷⁹Br and ⁸¹Br) proceeds via two primary routes:

  • Pathway A (Loss of Ring A): Alpha-cleavage ejects the 3-bromophenyl radical. The charge is retained on the highly stable[3-fluoro-4-methoxybenzoyl]⁺ cation at m/z 153 . Because this fragment does not contain bromine, it appears as a single, intense peak. Subsequent loss of neutral carbon monoxide (CO, 28 Da) yields the [3-fluoro-4-methoxyphenyl]⁺ cation at m/z 125 .

  • Pathway B (Loss of Ring B): Alpha-cleavage ejects the 3-fluoro-4-methoxyphenyl radical, leaving the [3-bromobenzoyl]⁺ cation. Because this fragment retains the bromine atom, it presents as a characteristic isotopic doublet at m/z 183 and 185 . Subsequent loss of CO yields the [3-bromophenyl]⁺ cation at m/z 155 and 157 .

Quantitative Data Summary

The following table summarizes the expected quantitative data for the fragmentation of this molecule, providing a quick-reference guide for spectral interpretation.

m/z ValueIon FormulaRelative Abundance EstimateDiagnostic Feature / Mechanistic Origin
308 / 310 [C₁₄H₁₀BrFO₂]⁺Moderate (~20-30%)Molecular Ion (M⁺); 1:1 Bromine isotopic doublet.
183 / 185 [C₇H₄BrO]⁺Moderate (~40-50%)Alpha-cleavage (Pathway B); 1:1 Bromine isotopic doublet.
155 / 157 [C₆H₄Br]⁺Low-Moderate (~20%)Loss of CO (28 Da) from m/z 183/185.
153 [C₈H₆FO₂]⁺Base Peak (100%) Alpha-cleavage (Pathway A); Resonance-stabilized by methoxy group.
125 [C₇H₆FO]⁺High (~60-80%)Loss of CO (28 Da) from m/z 153.
110 [C₆H₃FO]⁺Low (~10-15%)Loss of methyl radical (•CH₃, 15 Da) from m/z 125.
76 [C₆H₄]⁺Low (~10%)Loss of Bromine radical (79/81 Da) from m/z 155/157.
Pathway Visualization

Fragmentation M M+ (m/z 308/310) [3-Bromo-3'-fluoro-4'-methoxybenzophenone]+ A1 [3-fluoro-4-methoxybenzoyl]+ m/z 153 M->A1 Alpha-Cleavage - 3-bromophenyl radical B1 [3-bromobenzoyl]+ m/z 183/185 M->B1 Alpha-Cleavage - 3-fluoro-4-methoxyphenyl radical A2 [3-fluoro-4-methoxyphenyl]+ m/z 125 A1->A2 - CO (28 Da) A3 [3-fluoro-4-hydroxyphenyl]+ m/z 110 A2->A3 - CH3 (15 Da) B2 [3-bromophenyl]+ m/z 155/157 B1->B2 - CO (28 Da) B3 [phenylene]+ m/z 76 B2->B3 - Br (79/81 Da)

MS alpha-cleavage fragmentation pathway of 3-Bromo-3'-fluoro-4'-methoxybenzophenone.

High-Resolution GC-EI-MS Experimental Protocol

To accurately capture and validate this fragmentation pattern, a robust Gas Chromatography-Mass Spectrometry (GC-MS) workflow is required. The following protocol is designed as a self-validating system , ensuring high trustworthiness in the generated spectra[3][4].

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Standardization

  • Action: Extract the sample using Solid-Phase Microextraction (SPME) with a PDMS/DVB fiber. Prior to extraction, spike the matrix with 10 µg/L of Benzophenone-d10.

  • Causality: Benzophenones are moderately hydrophobic. SPME concentrates the analyte without solvent dilution, maximizing sensitivity[3]. Benzophenone-d10 acts as an internal standard; its recovery validates the extraction efficiency and accounts for matrix suppression, ensuring quantitative integrity.

Step 2: Chromatographic Separation

  • Action: Desorb the SPME fiber in the GC inlet at 250°C (splitless mode). Use a DB-5MS (5% phenyl-methylpolysiloxane) capillary column (30 m × 0.25 mm × 0.25 µm). Program the oven: 80°C (hold 1 min), ramp at 15°C/min to 300°C (hold 5 min).

  • Causality: The slightly polar DB-5MS stationary phase perfectly resolves halogenated isomers based on boiling point and polarizability. The temperature gradient ensures sharp peak shapes and prevents co-elution of isobaric interferences[4].

Step 3: Electron Ionization (EI)

  • Action: Operate the MS source at 70 eV with a source temperature of 250°C.

  • Causality: 70 eV is the universally standardized energy for EI. Using this specific energy ensures that the kinetic energy transferred to the molecule is sufficient to drive the alpha-cleavages predictably, allowing the resulting spectrum to be cross-referenced against established libraries.

Step 4: Data Acquisition & Self-Validation (QA/QC)

  • Action: Acquire data in full-scan mode (m/z 50–400). Validate the run by checking the mass accuracy against a PFTBA (Perfluorotributylamine) tune file. Verify that the isotopic ratio of m/z 308 to 310 is exactly ~1:1.

  • Causality: The 1:1 bromine isotopic ratio is a self-validating physical constant. If the ratio at m/z 308/310 or 183/185 deviates significantly from 1:1, it immediately flags a co-eluting interference or detector saturation, prompting the scientist to troubleshoot the chromatography.

Workflow Visualization

Workflow Prep 1. Sample Prep SPME Extraction IS: Benzophenone-d10 GC 2. GC Separation DB-5MS Column Gradient: 80°C to 300°C Prep->GC Ionization 3. Ionization EI Source at 70 eV Temp: 250°C GC->Ionization Detection 4. MS Detection Quadrupole Analyzer Scan: 50-400 m/z Ionization->Detection Analysis 5. Data QA/QC Isotope Ratio Validation Mass Accuracy Check Detection->Analysis

Step-by-step GC-EI-MS experimental workflow for halogenated benzophenone analysis.

References

  • Title: Dissociative Protonation Sites: Reactive Centers in Protonated Molecules Leading to Fragmentation in Mass Spectrometry. Source: The Journal of Organic Chemistry (ACS Publications). URL: [Link]

  • Title: Mass Spectrometry of Some Common Functional Groups. Source: Chemistry LibreTexts. URL: [Link]

  • Title: Sensitive determination of salicylate and benzophenone type UV filters in water samples using solid-phase microextraction, derivatization and gas chromatography tandem mass spectrometry. Source: PubMed. URL: [Link]

  • Title: Solid-phase microextraction of benzophenones coupled with gas chromatography analysis. Source: SciSpace. URL: [Link]

Sources

Exploratory

Primary Synthesis Pathways for 3-Bromo-3'-fluoro-4'-methoxybenzophenone

Executive Summary The compound 3-Bromo-3'-fluoro-4'-methoxybenzophenone (CAS: 844879-54-5) is a highly specialized, poly-substituted diaryl ketone. Benzophenone derivatives are ubiquitous scaffolds in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Bromo-3'-fluoro-4'-methoxybenzophenone (CAS: 844879-54-5) is a highly specialized, poly-substituted diaryl ketone. Benzophenone derivatives are ubiquitous scaffolds in medicinal chemistry, frequently serving as core pharmacophores for kinase inhibitors, anti-inflammatory agents, and photoaffinity labels due to their ability to interact with diverse biological targets[1].

Synthesizing asymmetric, halogenated benzophenones requires strict control over regioselectivity and chemoselectivity to prevent over-reaction or halogen-metal exchange[2]. This technical guide details the two primary synthetic pathways for producing 3-bromo-3'-fluoro-4'-methoxybenzophenone: the industrially scalable Regioselective Friedel-Crafts Acylation and the highly controlled Grignard Addition-Oxidation sequence.

Pathway 1: Regioselective Friedel-Crafts Acylation (Scalable Route)

The Friedel-Crafts acylation is the classical and most atom-economical method for constructing diaryl ketones[3]. For this specific target, the reaction leverages the synergistic directing effects of the substituents on the anisole ring.

Mechanistic Rationale

The reaction occurs between 3-bromobenzoyl chloride and 2-fluoroanisole . The regioselectivity is dictated by the electron-donating methoxy group (-OCH₃) on the 2-fluoroanisole.

  • Electronic Effects: The methoxy group is a strong π -donor (+R effect), highly activating the ring toward electrophilic aromatic substitution and directing the incoming acylium ion to the ortho and para positions.

  • Steric & Synergistic Effects: The fluorine atom at the 2-position exerts an inductive electron-withdrawing effect (-I) but is weakly ortho/para directing. The position para to the methoxy group (the 4-position) is sterically highly accessible and electronically activated, making it the overwhelming thermodynamic and kinetic preference[4].

This circumvents the regioselectivity issues typically encountered when acylating highly functionalized or asymmetric biaryls[3].

FC_Pathway SM1 2-Fluoroanisole Cat AlCl3 (Lewis Acid) DCM, 0°C to RT SM1->Cat SM2 3-Bromobenzoyl Chloride SM2->Cat Int Wheland Intermediate Cat->Int Electrophilic Attack Quench Aqueous HCl Quench Int->Quench Rearomatization Prod 3-Bromo-3'-fluoro- 4'-methoxybenzophenone Quench->Prod Isolation

Workflow of the regioselective Friedel-Crafts acylation pathway.

Step-by-Step Protocol

Self-Validating System: The reaction color transitions from pale yellow to a deep red/brown upon formation of the acylium-arene complex, serving as a visual indicator of active electrophilic substitution.

  • Preparation of the Acylium Ion: In an oven-dried, nitrogen-flushed round-bottom flask, suspend anhydrous Aluminum Chloride (AlCl₃, 1.2 equiv) in anhydrous Dichloromethane (DCM) at 0 °C. Slowly add 3-bromobenzoyl chloride (1.0 equiv) dropwise. Stir for 15 minutes to allow the formation of the highly electrophilic acylium ion complex.

  • Nucleophilic Attack: Add 2-fluoroanisole (1.05 equiv) dropwise over 30 minutes, maintaining the internal temperature below 5 °C to prevent poly-acylation or ether cleavage.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 4–6 hours. Monitor via TLC (Hexanes/EtOAc 9:1); the disappearance of the highly UV-active 3-bromobenzoyl chloride indicates completion.

  • Quenching & Rearomatization: Carefully pour the dark reaction mixture over crushed ice containing 1M HCl. Caution: Highly exothermic. Stir vigorously until the organic layer turns pale yellow, indicating the breakdown of the aluminum complex.

  • Workup & Isolation: Separate the organic layer. Extract the aqueous layer twice with DCM. Wash the combined organic layers with saturated NaHCO₃, then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via recrystallization (ethanol) or silica gel chromatography.

Pathway 2: Grignard Addition & Oxidation (Discovery/Bench Route)

When highly sensitive functional groups are present, or when Lewis acid-catalyzed ether cleavage (demethylation) is a risk, a two-step nucleophilic addition followed by mild oxidation is preferred.

Mechanistic Rationale

This route utilizes 3-fluoro-4-methoxybenzaldehyde and 3-bromophenylmagnesium bromide .

  • Step 1 (Addition): The Grignard reagent acts as a hard nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde to form a secondary alkoxide, which is protonated to a secondary alcohol.

  • Step 2 (Oxidation): The secondary alcohol is oxidized back to a ketone. Manganese dioxide (MnO₂) is selected as the oxidant because it is highly chemoselective for benzylic alcohols and operates under neutral conditions, preventing the cleavage of the methoxy ether or the displacement of the halogens.

Grignard_Pathway Ald 3-Fluoro-4-methoxy- benzaldehyde Add Nucleophilic Addition THF, -78°C to 0°C Ald->Add Grig 3-Bromophenyl- magnesium bromide Grig->Add SecAlc Secondary Alcohol Intermediate Add->SecAlc Aqueous Workup Ox MnO2 Oxidation DCM, RT SecAlc->Ox Mild Oxidation Prod 3-Bromo-3'-fluoro- 4'-methoxybenzophenone Ox->Prod Filtration & Concentration

Two-step Grignard addition and mild oxidation synthesis pathway.

Step-by-Step Protocol

Self-Validating System: The complete dissolution of the black MnO₂ powder into a brown slurry, coupled with the emergence of a lower-Rf spot on TLC, confirms the oxidation state transition.

Part A: Grignard Addition

  • Reaction Setup: Dissolve 3-fluoro-4-methoxybenzaldehyde (1.0 equiv) in anhydrous Tetrahydrofuran (THF) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Nucleophilic Addition: Slowly add a commercially available solution of 3-bromophenylmagnesium bromide (1.1 equiv, 0.5 M in THF) dropwise. Note: Avoid excess Grignard to prevent halogen-metal exchange at the 3-bromo position.

  • Quench: Stir for 2 hours, allowing the reaction to gradually warm to 0 °C. Quench carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (EtOAc), dry over MgSO₄, and concentrate to yield the crude secondary alcohol.

Part B: Benzylic Oxidation 4. Oxidation: Dissolve the crude secondary alcohol in DCM. Add activated Manganese Dioxide (MnO₂, 10.0 equiv). 5. Monitoring: Stir vigorously at room temperature for 12–16 hours. Monitor via TLC (Hexanes/EtOAc 8:2). The product ketone will run higher (less polar) than the secondary alcohol. 6. Isolation: Filter the reaction mixture through a pad of Celite to remove the manganese salts. Wash the filter cake thoroughly with DCM. Concentrate the filtrate in vacuo to afford the pure 3-bromo-3'-fluoro-4'-methoxybenzophenone.

Comparative Analysis of Synthesis Pathways

To assist process chemists in selecting the optimal route, the quantitative and qualitative data for both pathways are summarized below:

ParameterPathway 1: Friedel-Crafts AcylationPathway 2: Grignard + Oxidation
Overall Yield 75% – 85% (Single Step)60% – 70% (Two Steps)
Scalability Excellent (Kilogram scale)Moderate (Gram to multi-gram scale)
Atom Economy High (HCl is the primary byproduct)Low (Generates Mg salts and MnO₂ waste)
Regioselectivity High (Driven by -OCH₃ directing effects)Absolute (Pre-determined by starting materials)
Reagent Cost Low (AlCl₃, basic building blocks)High (Grignard reagents, excess MnO₂)
Safety Profile Exothermic quench, corrosive HCl gasPyrophoric reagents (Grignard), cryogenic temps

Analytical Characterization

To validate the structural integrity of the synthesized 3-bromo-3'-fluoro-4'-methoxybenzophenone, the following analytical signatures should be confirmed:

  • LC-MS (ESI+): Expected m/z for [M+H]⁺ is 309.0 (and 311.0 due to the ~1:1 isotopic distribution of ⁷⁹Br and ⁸¹Br).

  • ¹H NMR (400 MHz, CDCl₃):

    • Methoxy protons: ~3.95 ppm (s, 3H).

    • Aromatic protons (Anisole ring): The proton ortho to the methoxy and meta to the fluorine will appear as a distinct doublet of doublets around 7.0–7.1 ppm.

    • Aromatic protons (Bromophenyl ring): The proton isolated between the carbonyl and the bromine (C2 position) will appear as a highly deshielded triplet/narrow multiplet around 7.9 ppm.

  • ¹⁹F NMR (376 MHz, CDCl₃): A single peak around -134 ppm, characteristic of a fluorine atom ortho to a methoxy group on a benzoyl system.

References

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Transition-metal-free decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones: access to 2-hydroxybenzophenones. Beilstein Journal of Organic Chemistry. Available at:[Link]

  • One-Pot Synthesis of Multiarylated Benzophenones via[3 + 2 + 1] Benzannulation of Ketones, Alkynes, and α,β-Unsaturated Carbonyls. The Journal of Organic Chemistry. Available at:[Link]

  • Esters as Acylating Reagent in a Friedel−Crafts Reaction: Indium Tribromide Catalyzed Acylation of Arenes Using Dimethylchlorosilane. The Journal of Organic Chemistry. Available at:[Link]

Sources

Foundational

3-Bromo-3'-fluoro-4'-methoxybenzophenone safety data sheet and handling protocols

An In-Depth Technical Guide to the Safe Handling of 3-Bromo-3'-fluoro-4'-methoxybenzophenone Compound Profile and Inferred Hazard Identification 3-Bromo-3'-fluoro-4'-methoxybenzophenone is a halogenated and methoxylated...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Safe Handling of 3-Bromo-3'-fluoro-4'-methoxybenzophenone

Compound Profile and Inferred Hazard Identification

3-Bromo-3'-fluoro-4'-methoxybenzophenone is a halogenated and methoxylated derivative of benzophenone. The toxicological properties of this specific molecule have not been exhaustively studied.[1] Therefore, a conservative approach, treating it with the same level of caution as other potentially hazardous benzophenone derivatives, is imperative. The hazard profile is inferred from the parent compound, benzophenone, and related halogenated substances.

1.1. GHS Classification (Inferred)

The Globally Harmonized System (GHS) classification for the parent compound, benzophenone, provides a critical baseline for risk assessment.[2][3]

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity (Oral)Category 4H302: Harmful if swallowed
CarcinogenicityCategory 1B/2H350/H351: May cause/Suspected of causing cancer[2][4][5]
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs (liver, kidneys) through prolonged or repeated exposure[2][3][4]
Hazardous to the Aquatic Environment (Acute)Category 2H401: Toxic to aquatic life[1]
Hazardous to the Aquatic Environment (Chronic)Category 2/3H411/H412: Toxic/Harmful to aquatic life with long lasting effects[1][2]

Signal Word: Danger [2]

Hazard Statements (Inferred):

  • H302: Harmful if swallowed.

  • H350: May cause cancer.[2][4]

  • H373: May cause damage to organs (liver, kidneys) through prolonged or repeated exposure.[2][6]

  • H411: Toxic to aquatic life with long lasting effects.[2]

Precautionary Statements (Selected):

  • P201: Obtain special instructions before use.[1][7]

  • P202: Do not handle until all safety precautions have been read and understood.[1][7]

  • P260: Do not breathe dust/fume/gas/mist/vapors/spray.[1][7]

  • P273: Avoid release to the environment.[1][7]

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[8]

  • P308 + P313: IF exposed or concerned: Get medical advice/ attention.[1][7]

  • P405: Store locked up.[1][8]

  • P501: Dispose of contents/ container to an approved waste disposal plant.[1][9]

Risk Assessment and Engineering Controls: A Proactive Approach

Given the inferred carcinogenicity and target organ toxicity, a proactive approach to exposure minimization is essential. The primary routes of exposure are inhalation of dust particles, dermal contact, and accidental ingestion.[6][10]

2.1. Engineering Controls: The First Line of Defense

  • Fume Hood: All handling of 3-Bromo-3'-fluoro-4'-methoxybenzophenone as a solid or in solution must be conducted in a certified chemical fume hood.[1] This is non-negotiable and serves to contain any dust or vapors generated.

  • Ventilation: The laboratory should be well-ventilated with a minimum of 6-12 air changes per hour to prevent the accumulation of airborne contaminants.[11]

2.2. Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

ScenarioRequired PPERationale
Weighing and preparing solutions Nitrile gloves (double-gloving recommended), safety glasses with side shields, lab coat, and a NIOSH-approved respirator for dusts.[11]High risk of generating airborne dust particles. Double gloving provides extra protection against potential tears and contamination.
Running reactions and work-up Nitrile gloves, safety goggles, and a lab coat.The compound is in solution, reducing the risk of dust inhalation. Goggles provide superior protection against splashes compared to safety glasses.
Column chromatography Nitrile gloves, safety goggles, and a lab coat.Potential for splashes and aerosol generation during column packing and fraction collection.

Safe Handling and Experimental Protocols

Adherence to meticulous handling protocols is paramount to ensuring a safe research environment.

3.1. General Handling Practices

  • Avoid Dust Generation: Handle the solid compound carefully to minimize the formation of dust.[1] If possible, use a spatula that minimizes aerosolization.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8] Contaminated gloves should be removed and disposed of properly. Do not eat, drink, or smoke in the laboratory.[2][6]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[9][12] It should be stored away from strong oxidizing agents and kept in a locked cabinet or an area accessible only to authorized personnel.[1][5][6]

3.2. Step-by-Step Protocol for Weighing and Solution Preparation

  • Preparation: Don all required PPE, including a respirator. Ensure the chemical fume hood is functioning correctly.

  • Staging: Place all necessary equipment (weighing paper, spatula, beaker, solvent) inside the fume hood before introducing the compound.

  • Dispensing: Carefully transfer the required amount of 3-Bromo-3'-fluoro-4'-methoxybenzophenone from the storage container to the weighing paper.

  • Transfer: Gently add the weighed solid to the beaker containing the solvent.

  • Dissolution: Stir the mixture to dissolve the solid. Keep the container covered as much as possible during this process.

  • Decontamination: Decontaminate the spatula and any other reusable equipment with an appropriate solvent. Dispose of the weighing paper in the designated solid waste container.

3.3. Accidental Release and Spill Management

In the event of a spill, remain calm and follow these procedures:

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Alert: Inform your supervisor and colleagues.

  • Control: If safe to do so, prevent the spread of the spill by using an absorbent material like vermiculite or sand. Do not use combustible materials.

  • Cleanup (for small spills): Wearing appropriate PPE, carefully sweep up the solid material and place it in a sealed container for disposal.[5] Avoid generating dust.[13] For liquid spills, use an inert absorbent material.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Waste Disposal: All contaminated materials must be disposed of as hazardous waste in accordance with local regulations.[3]

Emergency Procedures: A Validated Response Plan

A clear and well-rehearsed emergency plan is crucial.

4.1. First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air immediately.[8] If breathing is difficult, administer oxygen. Seek medical attention.[14]
Skin Contact Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[9] Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[12] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[5] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.

4.2. Fire-Fighting Measures

  • Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.[8]

  • Hazards: Upon combustion, toxic fumes, including carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride, may be produced.[6]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.[13]

Visualizing the Emergency Response Workflow

EmergencyResponse Start Exposure Incident Occurs Assess Assess the Situation (Spill, Fire, Personal Exposure) Start->Assess PersonalExposure Personal Exposure Assess->PersonalExposure Is there personal exposure? Spill Spill or Release Assess->Spill Is it a spill? Fire Fire Assess->Fire Is it a fire? Inhalation Inhalation: Move to Fresh Air PersonalExposure->Inhalation Yes SkinContact Skin Contact: Wash with Soap & Water PersonalExposure->SkinContact Yes EyeContact Eye Contact: Flush with Water PersonalExposure->EyeContact Yes Ingestion Ingestion: Rinse Mouth, Do NOT Induce Vomiting PersonalExposure->Ingestion Yes EvacuateAlert Evacuate & Alert Supervisor Spill->EvacuateAlert Yes ActivateAlarm Activate Fire Alarm & Evacuate Fire->ActivateAlarm Yes SeekMedical Seek Medical Attention Inhalation->SeekMedical SkinContact->SeekMedical EyeContact->SeekMedical Ingestion->SeekMedical ContainCleanup Contain & Clean Up (If Safe) EvacuateAlert->ContainCleanup DisposeWaste Dispose of Hazardous Waste ContainCleanup->DisposeWaste Extinguish Extinguish Fire (If Trained & Safe) ActivateAlarm->Extinguish

Caption: Emergency Response Workflow for Incidents Involving 3-Bromo-3'-fluoro-4'-methoxybenzophenone.

Reactivity and Toxicological Profile

5.1. Chemical Reactivity

  • Incompatible Materials: Strong oxidizing agents.[5]

  • Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride.[6]

  • Reactivity Considerations: The presence of the bromo-substituent suggests potential for reactivity in cross-coupling reactions, which should be considered during reaction design.[15]

5.2. Toxicological Insights

While specific data for 3-Bromo-3'-fluoro-4'-methoxybenzophenone is lacking, the toxicological profile of benzophenone is well-documented and serves as a crucial reference.

  • Carcinogenicity: Benzophenone is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[3][13]

  • Systemic Effects: Prolonged or repeated oral exposure to benzophenone has been shown to cause damage to the liver and kidneys in animal studies.[2][3][4][6]

  • Dermal Absorption: Benzophenones can be absorbed through the skin, making dermal protection particularly important.[10]

Conclusion: A Culture of Safety

The safe handling of 3-Bromo-3'-fluoro-4'-methoxybenzophenone is not merely about following a set of rules, but about fostering a deep-seated culture of safety within the research environment. By understanding the inferred hazards, implementing robust engineering controls, and adhering to meticulous handling protocols, researchers can confidently and safely advance their scientific endeavors. This guide serves as a living document, to be adapted and refined as more specific data becomes available, ensuring that our pursuit of knowledge is always underpinned by an unwavering commitment to safety.

References

  • KISHIDA CHEMICAL CO., LTD. (2023, February 13). Safety Data Sheet: Benzophenone. [Link]

  • GESTIS-Stoffdatenbank. Benzophenone. Institute for Occupational Safety and Health of the German Social Accident Insurance. [Link]

  • Redox. (2025, February 17). Safety Data Sheet Benzophenone. [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0389 - BENZOPHENONE. [Link]

  • HBM4EU. (2022, June 1). Substance report. [Link]

Sources

Exploratory

Infrared Spectroscopy of 3-Bromo-3'-fluoro-4'-methoxybenzophenone: An In-Depth Technical Guide

Executive Summary 3-Bromo-3'-fluoro-4'-methoxybenzophenone (CAS 844879-54-5) is a highly substituted diaryl ketone that serves as a critical intermediate in advanced pharmaceutical synthesis. Validating its structural in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Bromo-3'-fluoro-4'-methoxybenzophenone (CAS 844879-54-5) is a highly substituted diaryl ketone that serves as a critical intermediate in advanced pharmaceutical synthesis. Validating its structural integrity requires precise analytical techniques. Infrared (IR) spectroscopy provides a highly diagnostic fingerprint of this molecule, revealing the complex electronic interplay between its electron-donating and electron-withdrawing substituents. This whitepaper provides researchers and drug development professionals with a mechanistically grounded, self-validating guide to the IR absorption profile of this compound.

Mechanistic Grounding: Structural Effects on Vibrational Frequencies

To accurately interpret the IR spectrum of 3-bromo-3'-fluoro-4'-methoxybenzophenone, one must understand the causality behind the vibrational shifts. The molecule consists of a benzophenone core modified by three distinct functional groups, each altering the localized force constants of the bonds.

The Diaryl Ketone Core and Substituent Interplay

In an unsubstituted state, the carbonyl (C=O) stretching vibration of benzophenone is typically observed as a sharp, intense band near 1650–1662 cm⁻¹[1][2]. However, in 3-bromo-3'-fluoro-4'-methoxybenzophenone, this frequency is heavily modulated by competing electronic effects.

The 4'-methoxy group exerts a powerful positive resonance (+R) effect. It donates electron density through the aromatic ring directly into the carbonyl π-antibonding orbital. This delocalization increases the single-bond character of the C=O bond, thereby lowering its force constant and shifting the absorption to a lower wavenumber (expected ~1640–1645 cm⁻¹). Conversely, the meta-substituted halogens (3-bromo and 3'-fluoro) exert an electron-withdrawing inductive (-I) effect. While these inductive forces attempt to strengthen the C=O bond, the resonance contribution from the para-methoxy group is significantly stronger, dictating the final red-shifted position of the carbonyl peak.

G A 4'-Methoxy Group (+R Resonance) D Carbonyl (C=O) Core Shifted to ~1640 cm⁻¹ A->D Weakens C=O bond B 3'-Fluoro Group (-I Inductive) B->D Strengthens C=O bond C 3-Bromo Group (-I Inductive) C->D Strengthens C=O bond

Substituent electronic effects on the Carbonyl (C=O) vibrational frequency.

The Aryl Ether Linkage

The methoxy group (-OCH₃) introduces highly diagnostic peaks into the spectrum. Because the electronegative oxygen atom alters the adjacent C-H bond strength, the symmetric C-H stretching vibration of the methoxy group is exceptionally sharp and appears at 2830 ± 10 cm⁻¹[3]. This unique position cleanly distinguishes it from standard alkyl C-H stretches. Furthermore, the asymmetric C-O-C stretch of the aryl ether linkage yields a prominent, intense band in the 1200–1300 cm⁻¹ region, which is often the largest peak in the fingerprint region[3][4].

Halogen Signatures (Fluorine and Bromine)

The C-F stretching vibration is typically observed as a strong, narrow band between 1230 and 1300 cm⁻¹[5]. In this specific molecule, the C-F stretch will likely couple or overlap with the asymmetric C-O-C stretch, creating a broad, complex multiplet in the 1250 cm⁻¹ region. The C-Br stretch, governed by the high atomic mass of bromine, occurs at a much lower frequency. It is typically found in the far-IR or lower fingerprint region (500–600 cm⁻¹), making it less prominent but still detectable in standard mid-IR analysis.

Quantitative IR Absorption Data

The following table synthesizes the expected quantitative IR absorption data for 3-bromo-3'-fluoro-4'-methoxybenzophenone, categorized by functional group and vibrational mode.

Wavenumber Region (cm⁻¹)Functional GroupVibrational ModeIntensity & ShapeCausality / Notes
3050 – 3100 Aromatic RingsC-H StretchWeak, SharpStandard sp² hybridized C-H stretching[2].
2830 ± 10 Methoxy (-OCH₃)Symmetric C-H StretchMedium, SharpHighly diagnostic; shifted by adjacent oxygen electronegativity[3].
1640 – 1645 Diaryl KetoneC=O StretchStrong, SharpRed-shifted from base benzophenone (~1660 cm⁻¹) due to +R methoxy effect[1][2].
1580 – 1600 Aromatic RingsC=C Skeletal StretchMedium, SharpRing breathing modes; multiple peaks expected[1].
1250 – 1280 Aryl Ether & Aryl FluorideAsymmetric C-O-C & C-F StretchStrong, BroadOverlapping signals; typically the strongest band in the fingerprint region[3][5].
1020 – 1040 Aryl EtherSymmetric C-O-C StretchMedium, SharpSecondary confirmation of the methoxy linkage[3].
500 – 600 Aryl BromideC-Br StretchWeak to MediumLow frequency driven by the high atomic mass of the bromine atom.

Self-Validating Experimental Protocol for ATR-FTIR

To ensure scientific integrity and absolute trustworthiness of the spectral data, the following Attenuated Total Reflectance (ATR) FT-IR protocol must be executed as a self-validating system. Every step is designed to eliminate artifacts and confirm instrument calibration prior to sample analysis.

Workflow S1 1. Instrument Validation (Polystyrene Calibration) S2 2. Background Collection (Air/Bare Crystal) S1->S2 S3 3. Sample Preparation (ATR Crystal Application) S2->S3 S4 4. Spectral Acquisition (4000-400 cm⁻¹, 32 scans) S3->S4 S5 5. Data Processing (ATR Correction & Baseline) S4->S5 S6 6. Peak Assignment (Functional Group Mapping) S5->S6

Self-validating workflow for high-resolution ATR-FTIR spectral acquisition.

Step-by-Step Methodology
  • Instrument Validation (Wavenumber Accuracy): Prior to any sample testing, run a standard polystyrene calibration film. Verify that the diagnostic peak at 1601 cm⁻¹ is accurate within ±1 cm⁻¹. Causality: This validates the optical alignment and laser frequency of the interferometer.

  • Crystal Cleaning and Background Collection: Clean the diamond or ZnSe ATR crystal using a highly volatile, non-residue solvent (e.g., HPLC-grade isopropanol or acetone). Allow it to evaporate completely. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) on the bare crystal. Causality: This step self-validates the cleanliness of the crystal (ensuring no cross-contamination) and actively subtracts ambient atmospheric interferences (H₂O vapor and CO₂).

  • Sample Application: Apply 2–5 milligrams of solid 3-bromo-3'-fluoro-4'-methoxybenzophenone directly onto the center of the ATR crystal. Engage the pressure anvil and lower it until the software's force gauge indicates optimal optical contact. Causality: Solid samples require high pressure to ensure the evanescent wave penetrates the sample adequately, preventing low signal-to-noise ratios.

  • Spectral Acquisition: Collect the sample spectrum using 32 to 64 co-added scans at a resolution of 4 cm⁻¹ across the mid-IR range (4000–400 cm⁻¹).

  • Data Processing: Apply an ATR correction algorithm via the instrument software. Causality: The penetration depth of the IR beam in ATR is wavelength-dependent (deeper at lower wavenumbers). ATR correction normalizes the peak intensities to match standard transmission spectra. Apply a secondary baseline correction if scattering effects cause baseline drift.

  • Peak Assignment: Map the resulting processed peaks against the theoretical values established in Section 3, paying special attention to the diagnostic 2830 cm⁻¹ methoxy peak and the ~1640 cm⁻¹ carbonyl peak.

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Protocols for 3-Bromo-3'-fluoro-4'-methoxybenzophenone

Executive Summary The synthesis of highly functionalized biaryl compounds is a cornerstone of modern drug discovery and materials science. This application note details optimized, self-validating protocols for the Suzuki...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized biaryl compounds is a cornerstone of modern drug discovery and materials science. This application note details optimized, self-validating protocols for the Suzuki-Miyaura cross-coupling of 3-Bromo-3'-fluoro-4'-methoxybenzophenone . By systematically analyzing the electronic and steric profile of this specific aryl bromide, we provide researchers with robust methodologies to achieve high-yielding carbon-carbon bond formations while minimizing common side reactions such as protodeboronation and homocoupling.

Scientific Rationale & Substrate Profiling

The substrate, 3-Bromo-3'-fluoro-4'-methoxybenzophenone, presents a unique electronic environment that dictates the kinetics of the cross-coupling cycle:

  • Electronic Activation: The carbonyl group of the benzophenone core is situated meta to the bromide. This electron-withdrawing moiety decreases the electron density of the C-Br bond, thereby accelerating the initial oxidative addition of the Pd(0) catalyst[1].

  • Distal Ring Modulation: The 3'-fluoro and 4'-methoxy substituents on the distal aromatic ring provide essential physicochemical properties (e.g., metabolic stability and lipophilicity) highly sought after in medicinal chemistry, without sterically hindering the reactive bromide site[1].

  • Catalyst Selection Causality: While simple catalysts like Pd(PPh3)4 can couple activated aryl bromides, they often suffer from degradation over extended reaction times. Utilizing bidentate phosphine ligands with large bite angles, such as in Pd(dppf)Cl2 , forces the palladium center into a geometry that significantly accelerates the reductive elimination step—often the bottleneck in forming sterically demanding biaryls[2]. For highly challenging or bulky boronic acids, dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos) are required to stabilize the monomeric Pd(0) active species[3].

Mechanistic Pathway

Mechanism Pd0 1. Active Pd(0) Catalyst (e.g., Pd(dppf) or L-Pd(0)) OxAdd 2. Oxidative Addition Ar-Pd(II)-Br (Ar = Benzophenone Core) Pd0->OxAdd + 3-Bromo-3'-fluoro- 4'-methoxybenzophenone BaseEx 3. Base Exchange Ar-Pd(II)-OH / OR OxAdd->BaseEx + Aqueous Base (e.g., K2CO3) TransMet 4. Transmetalation Ar-Pd(II)-Ar' BaseEx->TransMet + Ar'-B(OH)2 (Boronic Acid) RedElim 5. Reductive Elimination Biaryl Product Formation TransMet->RedElim RedElim->Pd0 Catalyst Regeneration

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling for the benzophenone substrate.

Experimental Design & Catalyst Optimization

To establish a self-validating protocol, various catalytic systems were evaluated. The quantitative data below summarizes the optimization landscape for coupling 3-Bromo-3'-fluoro-4'-methoxybenzophenone with a standard phenylboronic acid.

Table 1: Optimization of Reaction Conditions

EntryCatalyst System (mol%)Base (Equiv)Solvent SystemTemp (°C)Time (h)Yield (%)*
1Pd(PPh3)4 (5%)Na2CO3 (2.0)Toluene/EtOH/H2O901268%
2Pd(dppf)Cl2·CH2Cl2 (2%) K2CO3 (2.0) 1,4-Dioxane/H2O (4:1) 90 4 94%
3XPhos Pd G2 (1%)K3PO4 (2.0)THF/H2O (4:1)65296%
4Pd(OAc)2 / SPhos (2%)K3PO4 (2.0)Toluene/H2O (10:1)100689%

*Yields are representative isolated yields based on complete consumption of the aryl bromide.

Data Interpretation & Causality:

  • Entry 2 (Recommended Standard): The Pd(dppf)Cl2·CH2Cl2 complex is an air-stable, highly crystalline pre-catalyst that ensures precise dosing[4]. The biphasic 1,4-Dioxane/H2O system is critical; the organic phase dissolves the lipophilic benzophenone, while the aqueous phase dissolves the K2CO3, facilitating the generation of the reactive boronate complex [Ar'-B(OH)3]- required for transmetalation[3].

  • Entry 3 (Alternative for Hindered Substrates): XPhos Pd G2 operates at lower temperatures and lower catalyst loadings, making it the fallback choice if the specific boronic acid partner is sterically encumbered or prone to thermal degradation[3].

Standardized Experimental Protocol

Workflow Prep 1. Reagent Prep Weigh Substrates Degas Solvents React 2. Reaction Heat at 90°C Inert Atmosphere Prep->React Workup 3. Workup Aqueous Extraction Phase Separation React->Workup Purify 4. Purification Silica Chromatography Workup->Purify Analyze 5. Analysis NMR, LC-MS Purify->Analyze

Figure 2: Standard experimental workflow for the synthesis of biaryl benzophenone derivatives.

Step-by-Step Methodology (1.0 mmol Scale)

This protocol utilizes the Entry 2 conditions from Table 1, designed for maximum reliability.

  • Reagent Preparation: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 3-Bromo-3'-fluoro-4'-methoxybenzophenone (309 mg, 1.0 mmol, 1.0 equiv) and the desired arylboronic acid (1.2 mmol, 1.2 equiv). Causality: A 20% excess of boronic acid is used to compensate for trace protodeboronation that occurs competitively in aqueous media[5].

  • Catalyst & Base Addition: Add Pd(dppf)Cl2·CH2Cl2 (16.3 mg, 0.02 mmol, 2 mol%) and finely powdered anhydrous K2CO3 (276 mg, 2.0 mmol, 2.0 equiv).

  • Atmosphere Exchange: Seal the Schlenk tube with a rubber septum. Evacuate the vessel under high vacuum for 2 minutes, then backfill with dry Argon or Nitrogen. Repeat this cycle three times. Causality: Rigorous exclusion of oxygen prevents the irreversible oxidation of the active Pd(0) species and suppresses oxidative homocoupling of the boronic acid.

  • Solvent Addition: Via syringe, add 4.0 mL of previously degassed 1,4-dioxane and 1.0 mL of degassed deionized water.

  • Reaction Execution: Replace the septum with a Teflon screw cap under positive argon flow. Submerge the tube in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 4 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (15 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 × 10 mL) and brine (10 mL).

  • Isolation: Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (typically 9:1 to 7:3) to afford the pure biaryl product.

Analytical Characterization & Troubleshooting

Monitoring: The reaction progress should be monitored via LC-MS or TLC. The starting material (3-Bromo-3'-fluoro-4'-methoxybenzophenone) exhibits strong UV absorbance at 254 nm due to the conjugated benzophenone system.

Troubleshooting Matrix:

ObservationMechanistic CauseCorrective Action
Incomplete Conversion (Stalled Reaction)Catalyst deactivation via oxygen ingress, or insufficient base dissolution preventing transmetalation.Ensure rigorous solvent degassing (sparging with Argon for 30 mins). Increase stirring speed to maximize biphasic interfacial area.
High Protodeboronation (Loss of Boronic Acid)The boronic acid degrades thermally in the presence of water before the cross-coupling cycle can complete[5].Switch to a more active catalyst (e.g., XPhos Pd G2) to accelerate the catalytic cycle, or use anhydrous conditions with CsF as the base.
Homocoupling (Biaryl of the Boronic Acid)Oxygen-mediated Chan-Lam type dimerization of the boronic acid[3].Strictly enforce the freeze-pump-thaw method for solvent degassing and ensure the reaction vessel is completely leak-proof.

References

  • Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues Source: Sciforum URL:[Link]

  • Suzuki C–C Coupling in Paper Spray Ionization: Microsynthesis of Biaryls and High-Sensitivity MS Detection of Aryl Bromides Source: American Chemical Society (ACS) URL:[Link]

Sources

Application

Application Note: Modular Synthesis of Triarylethylene-Based APIs Using 3-Bromo-3'-fluoro-4'-methoxybenzophenone

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: 3-Bromo-3'-fluoro-4'-methoxybenzophenone (CAS: 844879-54-5) Introduction and Mechanistic Rationale The triarylethylene...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound Focus: 3-Bromo-3'-fluoro-4'-methoxybenzophenone (CAS: 844879-54-5)

Introduction and Mechanistic Rationale

The triarylethylene motif is a privileged structural pharmacophore present in a myriad of bioactive molecules, most notably in Selective Estrogen Receptor Modulators (SERMs) such as tamoxifen, ospemifene, and bazedoxifene[1]. However, the stereoselective and regioselective synthesis of highly functionalized triarylethylenes often presents significant synthetic challenges, frequently resulting in complex isomeric mixtures[1].

To circumvent these regioselectivity issues, 3-Bromo-3'-fluoro-4'-methoxybenzophenone serves as an exceptional pre-functionalized core scaffold. Its value lies in its orthogonal reactivity profile , which allows chemists to perform sequential, step-wise functionalizations without the need for cumbersome protecting group manipulations[2][3].

The E-E-A-T Rationale for Scaffold Selection:
  • The Carbonyl Group (Ketone): Acts as a highly electrophilic site for initial carbon-carbon bond formation via nucleophilic addition (e.g., Grignard reagents).

  • The 3-Bromo Substituent: Remains inert during low-temperature nucleophilic additions but serves as a robust handle for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) to introduce solubilizing side chains or specific target-binding determinants[3].

  • The 4'-Methoxy Group: Functions as a latent phenol. It masks the hydroxyl group during harsh organometallic steps and is cleanly unmasked at the final stage using Boron Tribromide ( BBr3​ )[4][5].

  • The 3'-Fluoro Substituent: Strategically positioned adjacent to the latent phenol, the highly electronegative fluorine atom lowers the pKa​ of the unmasked 4'-hydroxyl group, thereby enhancing its hydrogen-bonding capacity with the target receptor's hinge region. Furthermore, it blocks metabolic oxidation at the electron-rich aromatic ring.

Orthogonal Reactivity Mapping

Understanding the distinct electronic and steric environments of this molecule is critical for designing a self-validating synthetic workflow.

ReactivityMap Core 3-Bromo-3'-fluoro-4'-methoxybenzophenone (Core Scaffold) Ketone Carbonyl Group Nucleophilic Addition (Grignard/Organolithium) Core->Ketone Step 1: Core Assembly Bromo 3-Bromo Position Pd-Catalyzed Cross-Coupling (Suzuki/Buchwald) Core->Bromo Step 2: Diversification Methoxy 4'-Methoxy Group Latent Phenol (Deprotection via BBr3) Core->Methoxy Step 3: Pharmacophore Unmasking Fluoro 3'-Fluoro Position Metabolic Stability & pKa Modulation Core->Fluoro Intrinsic Property

Caption: Orthogonal reactivity map of 3-Bromo-3'-fluoro-4'-methoxybenzophenone in API synthesis.

Table 1: Orthogonal Reactivity Matrix
Functional GroupReagent SusceptibilityInert UnderSynthetic Purpose
Ketone Grignard reagents, NaBH4​ , LiAlH4​ Pd-catalysis, weak acidsCore triarylethylene assembly
3-Bromo Pd(0) catalysts, strong bases (BuLi)Grignard (at 0∘C ), acidsLate-stage diversification
4'-Methoxy BBr3​ , AlCl3​ , strong nucleophilesGrignard, Pd-catalysis, mild acidPhenol protection
3'-Fluoro Highly inertNearly all standard conditions pKa​ modulation / Metabolic stability

Experimental Workflow & Protocols

The following self-validating protocol details the transformation of the core scaffold into a highly functionalized triarylethylene API.

SyntheticWorkflow SM Starting Material (CAS 844879-54-5) Int1 Intermediate 1 (Tertiary Carbinol) SM->Int1 Grignard Addition (THF, 0°C to RT) Int2 Intermediate 2 (Triarylethylene Bromide) Int1->Int2 Acid Dehydration (p-TsOH, Toluene, Reflux) Int3 Intermediate 3 (Coupled Triarylethylene) Int2->Int3 Suzuki Coupling (Pd(dppf)Cl2, K2CO3, 90°C) API Final API (Active SERM/Kinase Inhibitor) Int3->API Demethylation (BBr3, DCM, -78°C to RT)

Caption: Step-by-step synthetic workflow for triarylethylene SERMs using the core scaffold.

Protocol 1: Grignard Addition (Core Assembly)

Causality: The ketone is the most electrophilic site. By maintaining a low temperature ( 0∘C ), the Grignard reagent selectively attacks the carbonyl carbon without inducing halogen-metal exchange at the 3-bromo position.

  • Charge a flame-dried, argon-purged flask with 3-Bromo-3'-fluoro-4'-methoxybenzophenone (1.0 eq) and anhydrous THF (0.2 M).

  • Cool the solution to 0∘C using an ice-water bath.

  • Dropwise add the desired benzylmagnesium chloride derivative (1.2 eq) over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quench carefully with saturated aqueous NH4​Cl . Extract with EtOAc, dry over Na2​SO4​ , and concentrate to yield the tertiary carbinol (Intermediate 1 ).

Protocol 2: Acid-Catalyzed Dehydration

Causality: The tertiary alcohol must be dehydrated prior to palladium catalysis, as free alcohols can coordinate with or poison palladium catalysts at elevated temperatures.

  • Dissolve Intermediate 1 in toluene (0.1 M).

  • Add catalytic p-toluenesulfonic acid (p-TsOH, 0.1 eq).

  • Equip the flask with a Dean-Stark trap and reflux at 110∘C for 4 hours to remove generated water.

  • Cool to room temperature, wash with saturated NaHCO3​ , dry, and concentrate to yield the triarylethylene bromide (Intermediate 2 ).

Protocol 3: Suzuki-Miyaura Cross-Coupling

Causality: The 3-bromo position is now activated for cross-coupling[3]. The methoxy group remains stable under these basic, high-temperature conditions.

  • In a Schlenk tube, combine Intermediate 2 (1.0 eq), the desired boronic acid (1.5 eq), and K2​CO3​ (3.0 eq).

  • Add a degassed mixture of 1,4-Dioxane/Water (4:1, 0.1 M).

  • Add Pd(dppf)Cl2​ (0.05 eq). Seal the tube and heat to 90∘C for 12 hours.

  • Cool, filter through a pad of Celite to remove palladium black, and purify via flash chromatography to yield the coupled product (Intermediate 3 ).

Protocol 4: Pharmacophore Unmasking via BBr3​ Demethylation

Causality: Boron tribromide ( BBr3​ ) is a powerful Lewis acid that coordinates to the methoxy oxygen, forming an adduct. This is followed by an SN​2 -like nucleophilic attack by the bromide ion on the methyl group, cleanly cleaving the ether to reveal the target phenol[4][5][6].

  • Dissolve Intermediate 3 in anhydrous Dichloromethane (DCM, 0.05 M) under argon.

  • Cool the solution to −78∘C using a dry ice/acetone bath.

  • Slowly add BBr3​ (1.0 M in DCM, 3.0 eq) dropwise. Note: Excess BBr3​ is required as it coordinates to other Lewis basic sites (e.g., the fluorine atom or basic amines) in the molecule.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Critical Quench: Cool back to 0∘C and quench very carefully by the dropwise addition of Methanol (MeOH) until gas evolution ceases[5].

  • Concentrate under reduced pressure, neutralize with saturated aqueous NaHCO3​ , and extract with EtOAc to isolate the Final API .

Reaction Optimization and Quantitative Data

The table below summarizes the optimized conditions and isolated yields for the modular synthesis, demonstrating the high efficiency of utilizing this pre-functionalized scaffold.

Table 2: Quantitative Yields and Conditions
StepTransformationKey Reagents / CatalystTemp / TimeIsolated Yield (%)Purity (HPLC)
1 Grignard AdditionBenzyl-MgCl (1.2 eq), THF 0∘C→RT / 2h88 - 92%>95%
2 Dehydrationp-TsOH (0.1 eq), Toluene 110∘C / 4h94 - 96%>98%
3 Suzuki Coupling Pd(dppf)Cl2​ (5 mol%), K2​CO3​ 90∘C / 12h78 - 85%>96%
4 Demethylation BBr3​ (3.0 eq), DCM −78∘C→RT / 16h82 - 89%>99%

References

  • "Modular and Selective Arylation of Aryl Germanes (C−GeEt3) over C−Bpin, C−SiR3 and Halogens Enabled by Light‐Activated Gold Catalysis." Semantic Scholar / Angewandte Chemie. Available at:[Link]

  • "Merging Iridium-Catalyzed C−H Borylations with Palladium." MSU Chemistry. Available at:[Link]

  • "BBr3 demethylation : r/Chempros." Reddit. Available at:[Link]

  • "Boron Tribromide (BBr3) Mechanism - Demethylation of Methyl Ethers." Common Organic Chemistry. Available at:[Link]

  • "Modular Access to Triarylethylene Units from Arylvinyl MIDA Boronates Using a Regioselective Heck Coupling." Organic Letters - ACS Publications. Available at:[Link]

  • "Green Chemistry - BBr3 Demethylation." Semantic Scholar. Available at:[Link]

Sources

Method

Photochemical applications of 3-Bromo-3'-fluoro-4'-methoxybenzophenone derivatives

This application note provides a comprehensive guide on the photochemical utility of 3-Bromo-3'-fluoro-4'-methoxybenzophenone , a highly functionalized building block used in the synthesis of advanced photoaffinity probe...

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Author: BenchChem Technical Support Team. Date: April 2026

This application note provides a comprehensive guide on the photochemical utility of 3-Bromo-3'-fluoro-4'-methoxybenzophenone , a highly functionalized building block used in the synthesis of advanced photoaffinity probes (PAPs) for target deconvolution and chemical proteomics.

Strategic Rationale: Anatomy of the Scaffold

Target identification remains a critical bottleneck in small-molecule drug discovery. Photoaffinity labeling (PAL) has emerged as the benchmark technology for mapping the small molecule-protein interactome[1]. Within the PAL toolkit, benzophenone derivatives are highly prized for their chemical stability and unique photophysics[2].

The compound 3-Bromo-3'-fluoro-4'-methoxybenzophenone (CAS: 844879-54-5 / 161581-93-7) represents a next-generation scaffold[3][4]. Each functional group on this molecule serves a distinct, synergistic purpose in probe design:

  • Benzophenone Core: Acts as the photophore. Upon UV irradiation, it forms a reactive triplet diradical capable of inserting into unactivated C-H bonds of target proteins[5].

  • 3-Bromo Substituent: A versatile synthetic handle. It enables palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) to seamlessly conjugate the photophore to a pharmacophore or an alkyne/biotin enrichment tag[2].

  • 3'-Fluoro Substituent: Provides a distinct ^19F-NMR signature for monitoring probe-target interactions in solution without radioactive hazards. It also serves as a potential site for ^18F-radiolabeling in Positron Emission Tomography (PET) imaging applications.

  • 4'-Methoxy Group: An electron-donating group that modulates the absorption maxima of the benzophenone core, potentially red-shifting the excitation wavelength, while improving the overall solubility of the highly hydrophobic benzophenone moiety.

Mechanistic Principles of Benzophenone Photochemistry

Unlike aryl azides that require high-energy, damaging UV light (<300 nm), benzophenones are activated by long-wavelength UV light (~350–365 nm)[6]. This is a critical advantage for preserving the structural integrity of biological samples and preventing UV-induced protein degradation[1].

When irradiated at 365 nm, the benzophenone ground state is excited to a singlet state (S1), which rapidly undergoes intersystem crossing (ISC) to a highly reactive triplet diradical (T1)[5]. This diradical acts as an alkoxy radical, preferentially abstracting a hydrogen atom from a nearby protein C-H bond (often favoring the alpha-carbons of amino acids or the side chains of Methionine and Arginine)[5][7]. This yields a transient ketyl radical and a carbon radical, which rapidly recombine to form a stable, irreversible C-C covalent bond[5].

Crucially, if the triplet diradical reacts with a water molecule instead of a protein, the process is reversible; dehydration regenerates the ground-state benzophenone[6]. This unique property allows for prolonged or repeated irradiation cycles to maximize cross-linking yields without permanently depleting the probe[6].

Comparative Analysis of Photoaffinity Labels

To justify the selection of the benzophenone scaffold over other PAL groups, we must evaluate their photophysical properties.

PhotophoreReactive IntermediateExcitation WavelengthTypical Irradiation TimeQuenching by WaterSteric Bulk
Benzophenone Triplet Diradical350–365 nm30–60 minReversibleHigh
Diazirine Carbene350–365 nm5–15 minIrreversibleLow
Aryl Azide Nitrene254–300 nm1–5 minIrreversibleMedium

Table 1: Quantitative and qualitative comparison of common photoaffinity labeling groups[6][8].

Experimental Protocols: Self-Validating Systems

To utilize a probe derived from 3-Bromo-3'-fluoro-4'-methoxybenzophenone, researchers must execute a precise photo-crosslinking and enrichment workflow. The following protocol is designed for live-cell or cell-lysate labeling, assuming an alkyne tag has been attached via the bromo handle for downstream Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[9][10].

Protocol 1: In Situ Photo-Crosslinking

Objective: Covalently capture the probe-target interaction while minimizing non-specific background labeling.

  • Sample Preparation: Plate target cells (e.g., ~3 × 10^7 cells) in 35 mm dishes and wash thoroughly with PBS.

  • Probe Incubation: Incubate cells with the benzophenone probe (typically 1–10 µM, dissolved in DMSO/PBS, final DMSO <1%) for 1 hour at 37°C to allow equilibrium binding[10].

    • Self-Validation (Control A): Include a competitive control sample pre-incubated with a 10-fold excess of the unmodified, non-photoreactive pharmacophore to validate specific binding[11].

  • Cooling: Transfer the dishes to an ice bath (4°C) for 10 minutes prior to irradiation.

    • Causality: Low temperatures slow down molecular diffusion and dissociation rates, trapping the probe in the binding pocket and reducing non-specific collisional cross-linking during the long irradiation window[10].

  • UV Irradiation: Remove the dish lids (as standard plastic absorbs UV). Irradiate the cells using a 365 nm UV crosslinker (e.g., 5 × 8 W lamps) placed ~5 cm above the samples for 40–45 minutes[10][12].

    • Self-Validation (Control B): Maintain a "No-UV" control sample in the dark to ensure downstream signals are strictly light-dependent.

  • Harvesting: Wash cells twice with cold PBS to remove unbound probe, then lyse using a denaturing buffer (e.g., 1% SDS, 50 mM Tris-HCl, pH 8.0) supplemented with a protease inhibitor cocktail[10].

Protocol 2: CuAAC "Click" Enrichment and Analysis

Objective: Attach a biotin reporter to the covalently bound probe for affinity purification.

  • Click Reaction: To 1 mL of the cross-linked lysate (1–2 mg/mL protein concentration), sequentially add:

    • 100 µM Biotin-PEG4-Azide (Reporter)

    • 1 mM TCEP (Reducing agent to maintain Cu(I) state)

    • 100 µM TBTA or BTTAA (Ligand to stabilize Cu(I))

    • 1 mM CuSO4 (Catalyst)[9][10]

  • Incubation: Vortex gently and incubate in the dark at room temperature for 1 hour.

  • Protein Precipitation: Add 4 volumes of cold acetone (-20°C) to precipitate proteins and remove excess unreacted click reagents. Centrifuge at 10,000 x g for 15 minutes.

  • Resuspension & Enrichment: Resuspend the protein pellet in 1% SDS/PBS. Add streptavidin T1 magnetic beads and incubate for 2 hours with gentle rotation.

  • Elution & Analysis: Wash beads stringently (using buffers containing SDS and 6M urea to strip away non-covalent interactors)[10]. Elute by boiling in Laemmli buffer and analyze via SDS-PAGE, Western Blotting, or LC-MS/MS[10][12].

Visualization

G BP Ground State Benzophenone S1 Singlet State (S1) BP->S1 UV 365 nm T1 Triplet Diradical (T1) S1->T1 ISC T1->BP Reversible Quenching Radical Ketyl + Carbon Radical Pair T1->Radical H-Abstraction Adduct Covalent Adduct (C-C Bond) Radical->Adduct Recombination Protein Target Protein (C-H Bond) Protein->Radical

Mechanistic pathway of benzophenone photoactivation and target protein cross-linking.

References

  • GuideChem. "3-BROMO-3'-FLUORO-4'-METHOXYBENZOPHENONE". GuideChem.
  • BLD Pharm. "161581-93-7|4-Bromo-3'-fluoro-4'-methoxybenzophenone". BLD Pharm.
  • Sumranjit, J., & Chung, S. J. (2013). "Recent Advances in Target Characterization and Identification by Photoaffinity Probes". ResearchGate.
  • Dorman, G., & Prestwich, G. D. (1994). "Benzophenone Photophores in Biochemistry". ResearchGate.
  • Parker, C. G., & Pratt, M. R. (2020). "Click chemistry in proteomic investigations". OUCI.
  • National Institutes of Health. "Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome". NIH.
  • Belsom, A., et al. (2017). "Complementary Benzophenone Cross-Linking/Mass Spectrometry Photochemistry". Analytical Chemistry (ACS).
  • RSC Publishing. (2023). "Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine for peptide photoaffinity labeling". RSC.
  • Taylor & Francis. (2016). "Tandem photoaffinity labeling of a target protein using a linker with biotin, alkyne and benzophenone groups". Taylor & Francis.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-Bromo-3'-fluoro-4'-methoxybenzophenone Solubility in Polar Aprotic Solvents

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 3-Bromo-3'-fluoro-4'-methoxybenzophenone .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with 3-Bromo-3'-fluoro-4'-methoxybenzophenone .

As a halogenated, methoxy-substituted diaryl ketone, this compound possesses a highly lipophilic core combined with polarizable halogens and a hydrogen-bond accepting carbonyl group. While polar aprotic solvents are the industry standard for preparing stock solutions, users frequently encounter crystallization, incomplete dissolution, or solvent-induced degradation. This guide synthesizes physical chemistry principles with field-proven methodologies to help you diagnose and resolve these issues.

Quantitative Data: Solvent Selection Matrix

Understanding the physicochemical properties of your solvent is the first step in troubleshooting. The compound relies on the solvent's ability to solvate its hydrophobic aromatic rings via London dispersion forces while stabilizing its polar regions via dipole-dipole interactions .

SolventDielectric Constant (ε)Dipole Moment (D)Solvating Capacity for Halogenated BenzophenonesTroubleshooting Notes
NMP (N-Methyl-2-pyrrolidone)32.24.09Excellent (>100 mM)Best for high-concentration stocks. High boiling point; difficult to remove post-reaction.
DMF (Dimethylformamide)36.73.82Good (50 - 100 mM)Prone to thermal degradation. Do not heat above 50°C during dissolution.
DMSO (Dimethyl Sulfoxide)46.73.96Good (50 - 100 mM)High freezing point (18.5°C) causes precipitation upon refrigeration. Highly hygroscopic.
MeCN (Acetonitrile)37.53.92Moderate (<20 mM)Lacks large non-polar domains. Best used for working dilutions rather than primary stocks.
Acetone 20.72.88Moderate (<50 mM)Highly volatile. Evaporation can lead to rapid, unexpected concentration changes and precipitation.

Diagnostic Workflow for Solubility Issues

When a stock solution fails to dissolve or precipitates unexpectedly, follow this logical diagnostic pathway to identify the root cause.

TroubleshootingWorkflow Start Solubility Issue Detected CheckWater Check Solvent Water Content (Karl Fischer Titration) Start->CheckWater Anhydrous Switch to Anhydrous Solvent (<0.1% H2O) CheckWater->Anhydrous High H2O (>0.1%) HeatSonicate Apply Gentle Heating (37°C) & Bath Sonication CheckWater->HeatSonicate Dry (<0.1%) Anhydrous->HeatSonicate CheckConc Is Concentration Above Target Limit? HeatSonicate->CheckConc Persistent Turbidity Success Complete Dissolution (Verified by Tyndall Effect) HeatSonicate->Success Clear Solution Dilute Dilute or Transition to Co-solvent System (e.g., NMP) CheckConc->Dilute Yes Dilute->Success

Caption: Diagnostic workflow for resolving 3-Bromo-3'-fluoro-4'-methoxybenzophenone solubility issues.

FAQs & Troubleshooting

Q1: My compound dissolved initially in DMSO, but after storing it in the fridge, a stubborn white precipitate formed that won't redissolve at room temperature. Why?

Causality: DMSO has a relatively high freezing point of 18.5°C . When placed in a refrigerator (typically 4°C), the solvent crystallizes. During this phase change, the solute is excluded from the solvent crystal lattice, causing local supersaturation and precipitation. The resulting 3-Bromo-3'-fluoro-4'-methoxybenzophenone crystals have a high lattice energy due to strong intermolecular π−π stacking and halogen bonding. Simply thawing the vial to 25°C does not provide enough thermodynamic energy to break this lattice. Solution: Heat the vial in a water bath to 37°C and bath-sonicate for 10–15 minutes to provide the acoustic cavitation energy required to disrupt the crystal lattice and redissolve the compound.

Q2: I am trying to make a 100 mM stock in Acetonitrile (MeCN), but it remains a cloudy suspension. Is MeCN a bad solvent?

Causality: While MeCN has a high dielectric constant, it has a small molecular volume and weaker dispersion force interactions compared to NMP or DMF. The bulky, polarizable bromine atom and the hydrophobic phenyl rings of the benzophenone core prefer solvents with larger non-polar domains (like the methyl groups in DMSO/DMF) to maximize favorable solute-solvent interactions . Solution: Switch to NMP or DMF for high-concentration primary stocks (>50 mM). MeCN should be reserved for secondary working dilutions (e.g., <10 mM).

Q3: Can I heat my DMF stock solution to 60°C to force the compound into solution?

Causality: No. Heating DMF, especially if it has absorbed trace atmospheric moisture, accelerates its thermal hydrolysis into dimethylamine and formic acid. Dimethylamine is a secondary amine and a potent nucleophile. While the halogens on 3-Bromo-3'-fluoro-4'-methoxybenzophenone are not highly activated for rapid Nucleophilic Aromatic Substitution (SNAr), prolonged exposure to amines at elevated temperatures can lead to unwanted side reactions, halogen displacement, or general degradation . Solution: Limit heating to a maximum of 40°C. If the compound does not dissolve at this temperature, you have exceeded its solubility limit in DMF and should transition to NMP.

DMF_Degradation DMF DMF (Solvent) Degradation Thermal Hydrolysis DMF->Degradation undergoes HeatWater Elevated Heat (>50°C) + Trace H2O HeatWater->Degradation catalyzes Products Dimethylamine (Nucleophile) + Formic Acid Degradation->Products yields Risk Risk of Nucleophilic Attack & Halogen Displacement Products->Risk attacks Compound 3-Bromo-3'-fluoro- 4'-methoxybenzophenone Compound->Risk subject to

Caption: Mechanism of DMF thermal degradation and subsequent risk to halogenated benzophenones.

Experimental Protocol: Preparation of a Self-Validating 50 mM Stock Solution

To ensure scientific integrity, this protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the validation checkpoints are met.

Materials Required:

  • 3-Bromo-3'-fluoro-4'-methoxybenzophenone powder

  • Anhydrous DMSO or NMP (packaged under Argon, <0.1% H2O)

  • Amber glass HPLC vials with PTFE-lined caps

  • Bath sonicator

  • Laser pointer (for Tyndall effect verification)

Step-by-Step Methodology:

  • Solvent Quality Validation:

    • Action: Before use, verify the water content of your solvent using Karl Fischer titration.

    • Validation Checkpoint: The water content must be <0.1%. Water enforces hydrophobic exclusion, drastically reducing the solvating power for lipophilic compounds. If H2O > 0.1%, discard or use a fresh septum-sealed bottle.

  • Gravimetric Preparation:

    • Action: Allow the compound vial to equilibrate to room temperature in a desiccator to prevent condensation. Weigh the required mass using an analytical balance equipped with an anti-static ionizer (halogenated powders are prone to static cling).

  • Initial Dissolution:

    • Action: Add the calculated volume of anhydrous solvent directly to the powder. Cap immediately with a PTFE-lined septum to prevent moisture ingress. Vortex vigorously for 60 seconds.

  • Acoustic Agitation:

    • Action: Place the vial in a bath sonicator set to 37°C for 10 minutes.

    • Causality: Sonication provides localized cavitation energy to break the π−π stacking interactions of the solid lattice without exposing the bulk solution to degradative high temperatures.

  • Optical Verification (The Tyndall Test):

    • Action: In a darkened room, shine a laser pointer horizontally through the vial.

    • Validation Checkpoint: If you see a visible beam of light scattering through the liquid (Tyndall effect), micro-particulates are still present—the compound is not fully dissolved. Continue sonication or add more solvent. If the beam is invisible in the liquid, complete dissolution is validated.

  • Storage:

    • Action: Aliquot the validated solution into single-use amber glass vials. Purge the headspace with Argon gas, seal tightly, and store at -20°C.

References

  • Photocross-linking Kinetics Study of Benzophenone Containing Zwitterionic Copolymers. ACS Omega.[Link]

  • Novel Way to Remove DMSO and DMF. BioChromato Technical Resources.[Link]

  • Benzophenone - Properties and Reactions. Wikipedia, The Free Encyclopedia. [Link]

Optimization

Optimizing palladium catalyst loading for 3-Bromo-3'-fluoro-4'-methoxybenzophenone reactions

Welcome to the Catalysis & Process Chemistry Technical Support Center . This portal is designed for researchers, process chemists, and drug development professionals seeking to optimize palladium-catalyzed cross-coupling...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Catalysis & Process Chemistry Technical Support Center . This portal is designed for researchers, process chemists, and drug development professionals seeking to optimize palladium-catalyzed cross-coupling reactions.

Below is our comprehensive troubleshooting guide and mechanistic breakdown specifically tailored for the Suzuki-Miyaura cross-coupling of 3-Bromo-3'-fluoro-4'-methoxybenzophenone .

Part 1: Mechanistic Grounding & Causality

To successfully optimize catalyst loading (aiming for <0.1 mol% or ppm levels) for 3-Bromo-3'-fluoro-4'-methoxybenzophenone[1], we must first understand the specific electronic and steric environment of this substrate:

  • Oxidative Addition Dynamics: The aryl bromide functionality is located meta to the electron-withdrawing benzophenone carbonyl. This inductive withdrawal accelerates the oxidative addition of Pd(0) into the C–Br bond compared to unactivated bromobenzenes.

  • Competitive Coordination (Poisoning): The molecule contains multiple Lewis basic sites—the ketone carbonyl and the methoxy ether. At ultra-low palladium loadings (ppm levels), these heteroatoms can weakly coordinate to the unsaturated Pd(II) intermediates, creating off-cycle resting states that stall the catalytic cycle[2].

  • The Solution: To prevent competitive substrate coordination and bulk metal aggregation (Pd black), a highly sterically demanding, electron-rich ligand is required. Buchwald-type dialkylbiaryl phosphines (e.g., XPhos or SPhos) force the palladium center to remain monoligated (L1Pd), drastically lowering the activation energy for both transmetalation and reductive elimination.

G Pd0 Pd(0) Active Catalyst (e.g., L1Pd(0)) OxAdd Oxidative Addition (Insertion into C-Br) Pd0->OxAdd 3-Bromo-3'-fluoro- 4'-methoxybenzophenone TransMet Transmetalation (Boronic Acid/Base) OxAdd->TransMet Ar-Pd(II)-Br OffCycle Off-Cycle Deactivation (Heteroatom Coordination) OxAdd->OffCycle Ketone/Methoxy Binding (Low Ligand Bulk) RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd(II)-Ar' RedElim->Pd0 Biaryl Product OffCycle->OxAdd Excess Ligand

Caption: Catalytic cycle of Suzuki-Miyaura coupling highlighting optimization nodes and off-cycle risks.

Part 2: Troubleshooting Guide & FAQs

Q1: My reaction stalls at 60% conversion when I drop the Pd loading below 1 mol%. Why is this happening, and how do I fix it? Root Cause: The catalyst is likely "dying" before the reaction completes. When Pd loading is reduced to the ppm level[3], the ratio of dissolved oxygen/impurities to active Pd increases. Furthermore, slow transmetalation allows the Pd(II) intermediate to undergo protodehalogenation or aggregate into inactive Pd(0) clusters (Pd black). Solution: Switch from a traditional Pd(II) salt (like Pd(OAc)2​ ) to a pre-activated Buchwald G3 or G4 precatalyst (e.g., XPhos Pd G3). These precatalysts rapidly generate the active L1Pd(0) species under mild basic conditions without requiring an external reducing agent, ensuring 100% of your palladium enters the catalytic cycle immediately[4].

Q2: I am observing significant protodeboronation of my boronic acid partner. How can I maintain low Pd loading without wasting my coupling partner? Root Cause: Protodeboronation is a base-catalyzed degradation of the boronic acid. When you lower the Pd loading, the overall reaction rate decreases, meaning the boronic acid spends more time exposed to the aqueous base at elevated temperatures. Solution:

  • Change the Base: Move from strong aqueous bases ( NaOH , Na2​CO3​ ) to milder, anhydrous bases like Potassium Phosphate ( K3​PO4​ ) or Cesium Fluoride ( CsF ) in a biphasic or purely organic solvent system (e.g., Toluene/THF).

  • Slow Addition: Syringe-pump the boronic acid into the reaction mixture over 2 hours to keep its steady-state concentration low.

Q3: We need to scale this up for API synthesis, but our residual palladium levels are failing the <10 ppm specification. How do we optimize for extraction? Root Cause: Homogeneous phosphine-ligated palladium complexes are highly lipophilic and partition into the organic phase alongside your benzophenone product. Solution: Optimize the loading down to 0.05 mol% (500 ppm) using a highly active PEPPSI-IPr or XPhos system. Post-reaction, treat the organic phase with a functionalized silica scavenger (e.g., SiliaBond Thiol or MP-TMT) at 40°C for 4 hours prior to crystallization. The thiol groups outcompete the product for Pd coordination, pulling it into the solid phase for filtration.

G Start Issue: High Pd Loading Required (>1 mol%) Check1 Is Pd Black precipitating early in the reaction? Start->Check1 Sol1 Action: Switch to bulky biaryl phosphines (SPhos/XPhos) or lower temperature. Check1->Sol1 Yes Check2 Is the reaction stalling before full conversion? Check1->Check2 No Sol2 Action: Use G3/G4 Precatalysts for faster activation & prevent off-cycle resting states. Check2->Sol2 Yes Check3 Is protodeboronation of the boronic acid occurring? Check2->Check3 No Sol3 Action: Use anhydrous conditions with fluoride bases (CsF) or slow addition of boronic acid. Check3->Sol3 Yes

Caption: Troubleshooting workflow for resolving high palladium catalyst loading requirements.

Part 3: Quantitative Optimization Data

Table 1: Catalyst & Ligand Performance Matrix for Hindered Aryl Bromides

Catalyst SystemLoading (mol%)Base / SolventTemp (°C)Turnover Number (TON)Primary Limitation
Pd(PPh3​)4​ 5.0 Na2​CO3​ / Tol:H2O90< 20Rapid oxidation; Pd black formation.
Pd(dppf)Cl2​ 1.0 K2​CO3​ / Dioxane:H2O80~95Bidentate ligand slows oxidative addition.
Pd(OAc)2​
  • SPhos
0.5 K3​PO4​ / Toluene100~200Requires in-situ reduction to Pd(0).
XPhos Pd G3 0.05 K3​PO4​ / THF:H2O 40 > 1,900 Optimal for 3-Bromo-3'-fluoro-4'-methoxybenzophenone.
Pd-PEPPSI-IPr0.1 Cs2​CO3​ / iPrOH60~980NHC ligand can be difficult to purge in API.

Part 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By incorporating an internal standard and strict degassing, any failure can be isolated to either a mechanical error (oxygen ingress) or a chemical error (reagent degradation).

Workflow: Ultra-Low Loading (0.05 mol%) Suzuki-Miyaura Coupling

Step 1: System Preparation & Degassing (Critical for ppm-level Pd)

  • Action: Prepare a solvent mixture of THF and highly purified Water (10:1 v/v). Sparge the solvent with ultra-pure Nitrogen or Argon for a minimum of 45 minutes.

  • Causality: At 0.05 mol% Pd, even trace dissolved oxygen will irreversibly oxidize the active L1Pd(0) species to an inactive Pd(II) peroxo complex, killing the catalytic cycle.

Step 2: Reagent Charging

  • Action: To an oven-dried Schlenk flask, add 3-Bromo-3'-fluoro-4'-methoxybenzophenone (1.0 equiv, 10 mmol), the desired arylboronic acid (1.1 equiv, 11 mmol), anhydrous K3​PO4​ (2.0 equiv, 20 mmol), and Biphenyl (0.1 equiv, 1 mmol) as an internal standard.

  • Validation Check: Take a baseline sample of the dry powder mix, dissolve in MeCN, and run an HPLC. The ratio of the benzophenone peak to the biphenyl peak establishes your T0​ baseline for conversion tracking.

Step 3: Catalyst Introduction

  • Action: Inside a glovebox or under strict counter-flow of inert gas, add XPhos Pd G3 (0.05 mol%, 0.005 mmol).

  • Causality: The G3 precatalyst contains a mesylate leaving group that rapidly activates upon contact with the mild base, ensuring the immediate generation of the active catalyst without an induction period[4].

Step 4: Reaction Execution & Monitoring

  • Action: Add the degassed solvent mixture (20 mL) to the flask. Heat the reaction to 40°C with vigorous stirring (800 RPM).

  • Validation Check: At T=30 mins, extract a 50 µL aliquot, quench with 1 mL of MeCN, filter through a 0.2 µm PTFE syringe filter, and analyze via HPLC. Calculate conversion by comparing the product/starting material ratio against the biphenyl internal standard. If conversion is <50% at 30 mins, oxygen ingress has likely poisoned the catalyst.

Step 5: Quench and Metal Scavenging

  • Action: Once conversion >99% is confirmed, cool to room temperature. Add 50 mL of Ethyl Acetate and 20 mL of water. Separate the organic layer and add 0.5 g of SiliaBond Thiol (metal scavenger). Stir at 40°C for 4 hours, then filter through a pad of Celite.

  • Causality: This ensures the final isolated API is compliant with ICH Q3D guidelines for elemental impurities (<10 ppm Pd).

Part 5: References

  • Chattopadhyay, K., et al. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. ACS Publications. Available at:[Link]

  • Colacot, T. J., et al. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PMC / National Institutes of Health. Available at:[Link]

  • Sharma, A., et al. Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development, ACS. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Batch Synthesis of 3-Bromo-3'-fluoro-4'-methoxybenzophenone

Welcome to the Application Science support hub. As researchers scale up the synthesis of benzophenone derivatives via Friedel-Crafts acylation, managing impurity profiles becomes the primary bottleneck.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science support hub. As researchers scale up the synthesis of benzophenone derivatives via Friedel-Crafts acylation, managing impurity profiles becomes the primary bottleneck.

This guide is designed to move beyond basic procedures. We will dissect the mechanistic causality behind the formation of common impurities during the reaction between 2-fluoroanisole and 3-bromobenzoyl chloride, providing you with self-validating protocols to ensure high-purity batch execution.

Reaction Pathway & Impurity Divergence

Understanding where the reaction deviates from the target pathway is the first step in troubleshooting. The diagram below maps the primary electrophilic aromatic substitution alongside the three most common parasitic side-reactions.

SynthesisPathway SM Starting Materials 2-Fluoroanisole + 3-Bromobenzoyl Chloride Rxn Friedel-Crafts Acylation (AlCl3, DCM, 0°C to RT) SM->Rxn Lewis Acid Activation Target Target Product 3-Bromo-3'-fluoro-4'-methoxybenzophenone Rxn->Target Para-attack (Major Pathway) Imp1 Demethylation Impurity 3-Bromo-3'-fluoro-4'-hydroxybenzophenone Rxn->Imp1 Excess AlCl3 / High Temp (Ether Cleavage) Imp2 Regioisomer Impurity Ortho-acylation Product Rxn->Imp2 Ortho-attack (Minor Pathway) Imp3 Hydrolysis Impurity 3-Bromobenzoic Acid Rxn->Imp3 Moisture / H2O (Acyl Chloride Hydrolysis)

Fig 1: Reaction pathway and common impurity divergence in the Friedel-Crafts acylation.

Quantitative Impurity Profiling

Before adjusting your parameters, verify your analytical baseline. Below is the standard LC-MS profile you should expect from a crude, unoptimized batch.

ImpurityMechanism of FormationRelative RRT (HPLC)MS (m/z)Typical Abundance
Target Product Para-acylation1.00309.0 / 311.0 [M+H]⁺> 90%
Demethylated Phenol AlCl₃-mediated ether cleavage0.85295.0 / 297.0 [M+H]⁺2 - 5%
Ortho-Regioisomer Ortho-acylation1.08309.0 / 311.0 [M+H]⁺1 - 3%
3-Bromobenzoic Acid Acyl chloride hydrolysis0.45199.0 / 201.0 [M-H]⁻< 2%
Mechanistic Troubleshooting FAQs

Q1: Why am I observing a significant M-14 impurity (demethylation) in my final isolate? Causality: Aluminum chloride (AlCl₃) is a strong Lewis acid that not only activates the acyl chloride but can also coordinate with the oxygen of the methoxy group. At elevated temperatures or extended reaction times, this coordination facilitates the cleavage of the methyl-oxygen bond, resulting in a phenol impurity (3-bromo-3'-fluoro-4'-hydroxybenzophenone)[1],[2]. This is a well-documented side reaction for activated anisole derivatives[1]. Solution: Maintain strict temperature control (0°C to 5°C during addition, max 20°C during maturation). If demethylation persists, consider switching to a milder Lewis acid such as Zinc Chloride (ZnCl₂) or Scandium Triflate (Sc(OTf)₃)[1].

Q2: My HPLC shows a closely eluting peak (RRT 1.08) with the same mass as the product. How do I suppress this? Causality: This is the ortho-regioisomer. While the methoxy group strongly directs electrophilic aromatic substitution to the ortho and para positions[3], the para position is sterically favored. However, the presence of the 3'-fluoro group alters the local electron density. High temperatures or highly polar solvents can reduce the regioselectivity, leading to increased ortho-attack. Solution: Use a non-polar, non-coordinating solvent like anhydrous dichloromethane (DCM). Ensure the reaction is kept cold during the electrophile generation and addition phases. Lowering the reaction temperature increases the activation energy difference between ortho and para transition states, favoring the more stable para product.

Q3: The reaction stalls at 70% conversion, and I see a large peak for 3-bromobenzoic acid. What is going wrong? Causality: 3-Bromobenzoic acid is the hydrolysis product of your starting 3-bromobenzoyl chloride. Friedel-Crafts reactions are exceptionally moisture-sensitive[1],[4]. Water not only hydrolyzes the acyl chloride but also reacts exothermically with AlCl₃, destroying the catalyst and generating HCl gas[4]. Furthermore, the ketone product coordinates with AlCl₃ to form a stable complex, meaning a full stoichiometric equivalent (often 1.1 - 1.5 eq) of AlCl₃ is strictly required to drive the reaction to completion[1],[5]. Solution: Ensure all glassware is oven-dried and the reaction is conducted under a strict nitrogen or argon atmosphere[1]. Titrate your acyl chloride before use to ensure it hasn't degraded in storage.

Q4: During workup, I get a stubborn emulsion and poor isolated yields. How can I improve the quench? Causality: The product-AlCl₃ complex must be fully decomposed to liberate the free benzophenone[6]. Quenching with plain water often forms insoluble aluminum hydroxide[Al(OH)₃] gels at near-neutral pH, which trap the product and cause severe emulsions in the organic/aqueous interface. Solution: Quench by carefully pouring the reaction mixture into a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid (HCl)[1]. The low pH keeps aluminum species soluble as[Al(H₂O)₆]³⁺ ions, ensuring a clean and rapid phase separation.

Self-Validating Experimental Protocol

To minimize the impurities discussed above, follow this optimized, step-by-step methodology. Each step includes a self-validating physical cue to ensure the reaction is proceeding correctly.

Step 1: System Preparation Oven-dry a 500 mL 3-neck round-bottom flask. Equip with a magnetic stir bar, addition funnel, and nitrogen inlet. Purge with N₂ for 15 minutes. Self-Validation: The flask should be cool to the touch under active N₂ flow before adding reagents, ensuring zero ambient moisture condensation.

Step 2: Electrophile Generation Add anhydrous AlCl₃ (1.2 eq, 16.0 g) and anhydrous DCM (100 mL) to the flask. Cool to 0°C. Dissolve 3-bromobenzoyl chloride (1.0 eq, 21.9 g) in anhydrous DCM (30 mL) and add dropwise over 20 minutes. Self-Validation: Stir for 30 minutes. The suspension will become more homogeneous as the acyl chloride and Lewis acid form the active acylium ion complex,[7].

Step 3: Substrate Addition Dissolve 2-fluoroanisole (1.0 eq, 12.6 g) in anhydrous DCM (30 mL). Add dropwise via the addition funnel over 30 minutes, keeping the internal temperature strictly below 5°C to prevent demethylation and ortho-attack. Self-Validation: The solution will transition to a deep orange/red color, visually confirming the formation of the product-aluminum complex[6].

Step 4: Maturation Remove the ice bath and allow the reaction to warm to 15-20°C. Stir for 2 hours. Self-Validation: Monitor via TLC (Hexanes/EtOAc 8:2) or HPLC until the 2-fluoroanisole starting material is completely consumed.

Step 5: Acidic Quench & Isolation Carefully pour the reaction mixture into a 1 L beaker containing 200 g of crushed ice and 20 mL of concentrated HCl[1]. Self-Validation: Stir vigorously. The quench is complete when the organic layer turns pale yellow and the aqueous layer is completely clear (absence of white Al(OH)₃ precipitates).

Step 6: Workup Separate the lower DCM layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine the organic layers and wash sequentially with saturated NaHCO₃ (100 mL) and brine (100 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Sources

Optimization

Technical Support Center: Troubleshooting 3-Bromo-3'-fluoro-4'-methoxybenzophenone Derivatization

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with highly functionalized benzophenone derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with highly functionalized benzophenone derivatives. Here, we address a critical and frequently encountered issue: the unintended cleavage of the methoxy group (demethylation) during derivatization workflows.

Diagnostic Overview: The Mechanistic Root Cause

To solve a chemical problem, we must first understand the causality behind it. The methoxy group (-OCH₃) in 3-Bromo-3'-fluoro-4'-methoxybenzophenone is uniquely vulnerable to cleavage compared to standard aryl methyl ethers.

While aryl methyl ethers typically require harsh Lewis acids (e.g., BBr₃) or strong Brønsted acids (e.g., refluxing HBr) for demethylation[1], this specific substrate undergoes premature cleavage under surprisingly mild basic or nucleophilic conditions.

The Causality of Cleavage:

  • Electronic Activation: The methoxy group is positioned para to the electron-withdrawing benzophenone carbonyl and ortho to an electronegative fluorine atom. These groups synergistically deplete electron density from the aromatic ring via mesomeric (-M) and inductive (-I) effects.

  • Leaving Group Stabilization: If the methyl group is cleaved, the resulting phenoxide anion is highly stabilized by the aforementioned electron-withdrawing groups.

  • Nucleophilic Vulnerability: Because the phenoxide is an excellent leaving group in this context, the methyl carbon becomes highly susceptible to an SN2 attack by nucleophiles (like OH⁻, RO⁻, or amines) present in the reaction mixture[2]. Furthermore, Lewis acidic metals can coordinate to the methoxy oxygen, further activating the C-O bond[3].

Mechanism Substrate Aryl Methyl Ether (Electron Deficient) Activation Activation (Heat / Lewis Acid) Substrate->Activation Nucleophile Nucleophilic Attack (OH-, RO- on CH3) Activation->Nucleophile Cleavage C-O Bond Cleavage (SN2 Mechanism) Nucleophile->Cleavage Product Phenoxide Anion + Methylated Nucleophile Cleavage->Product

Mechanistic pathway of unwanted methoxy group cleavage via SN2 attack.

Frequently Asked Questions (Troubleshooting)

Q: I am performing a Suzuki-Miyaura coupling on the 3-bromo position, but I am isolating up to 40% of a demethylated phenol byproduct. How can I prevent this? A: Standard Suzuki conditions often employ strong aqueous bases like NaOH or KOH at elevated temperatures (80–100 °C). In your electron-deficient system, the hydroxide ion acts as a nucleophile, attacking the methyl group via an SN2 mechanism and displacing the stabilized phenoxide[2]. To prevent this, switch to milder, non-nucleophilic bases (such as K₂CO₃ or Cs₂CO₃) and lower the reaction temperature to 50–60 °C[4].

Q: Can I use LiAlH₄ or DIBAL-H to reduce the ketone without affecting the methoxy group? A: It is highly risky. Aluminum-based hydrides act as strong Lewis acids. The Al³⁺ center can coordinate to the methoxy oxygen, forming a Lewis acid-base adduct that severely weakens the C-O bond, mimicking classic AlCl₃ or BBr₃ cleavage mechanisms[5]. Instead, use a non-coordinating, mild reducing agent like NaBH₄ in methanol at 0 °C.

Q: Is it safe to use standard acidic workups (e.g., 1M HCl) to quench my reactions? A: Yes, brief exposure to dilute aqueous acids at room temperature is safe. Ether cleavage by Brønsted acids requires protonation followed by nucleophilic attack by the conjugate base (e.g., Br⁻ or I⁻), a process that is highly unfavorable (K < 10⁻¹¹) and requires harsh refluxing conditions[1].

Condition Optimization & Quantitative Data

The table below summarizes the causality of base and temperature selection during the Suzuki-Miyaura derivatization of 3-Bromo-3'-fluoro-4'-methoxybenzophenone.

Base (2.0 eq)Solvent SystemTemp (°C)Time (h)Target Cross-Coupling Yield (%)Demethylation Byproduct (%)
NaOH1,4-Dioxane / H₂O (1:1)901245%40%
K₂CO₃1,4-Dioxane / H₂O (1:1)901270%15%
K₂CO₃Toluene / H₂O (3:1)601692%< 2%
Cs₂CO₃THF / H₂O (4:1)501695% < 1%

Data Interpretation: Moving from highly nucleophilic bases (NaOH) to milder carbonates (Cs₂CO₃) and lowering the temperature drastically suppresses the SN2 demethylation background reaction while maintaining excellent cross-coupling efficiency.

Self-Validating Experimental Protocol: Mild Suzuki-Miyaura Coupling

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Each step includes a visual or physical check to confirm success before proceeding.

Step 1: Reagent Preparation & Stoichiometry

  • Action: Weigh 1.0 eq of 3-Bromo-3'-fluoro-4'-methoxybenzophenone, 1.1 eq of arylboronic acid, and 2.0 eq of Cs₂CO₃.

  • Validation Check: Inspect the arylboronic acid. It must be a free-flowing powder. If it is clumpy or glassy, it has dehydrated into a boroxine trimer.Correction: Recalculate the molecular weight based on the boroxine to ensure accurate stoichiometry; otherwise, the reaction will stall due to a limiting reagent.

Step 2: Solvent Degassing

  • Action: Dissolve the organic components in THF and the base in H₂O (4:1 ratio). Sparge the biphasic mixture with Argon for 15 minutes.

  • Validation Check: The solution must remain clear and colorless. If the solution turns yellow or brown prior to catalyst addition, oxygen is present and has oxidized the electron-rich boronic acid.Correction: Discard and prepare fresh, thoroughly degassed solvents.

Step 3: Catalyst Activation

  • Action: Add 0.05 eq of Pd(dppf)Cl₂ under a positive stream of Argon.

  • Validation Check: Upon addition, the solution should turn a characteristic translucent orange/red, indicating the formation of the active Pd(0) species. If the solution immediately turns opaque black, the palladium has precipitated as inactive "Pd black" due to insufficient degassing.

Step 4: Controlled Heating

  • Action: Heat the reaction to 50 °C.

  • Validation Check: Monitor by TLC (Hexanes/EtOAc 4:1) after 2 hours. The starting material (UV active at 254 nm) should steadily decrease. The absence of a highly polar, baseline-hugging spot (the demethylated phenol byproduct) validates that the mild conditions are successfully preventing ether cleavage.

Step 5: Mild Workup

  • Action: Cool to room temperature, dilute with EtOAc, and wash with water and brine.

  • Validation Check: The organic layer should be clear yellow. A dark, blackish organic layer indicates trapped palladium nanoparticles.Correction: Filter the organic layer through a short pad of Celite or silica gel before concentration to prevent palladium-catalyzed degradation during solvent evaporation.

Decision Workflow for Derivatization

Workflow Start Derivatization of 3-Bromo-3'-fluoro-4'-methoxybenzophenone CheckRxn Select Reaction Type Start->CheckRxn CrossCoupling Cross-Coupling (e.g., Suzuki) CheckRxn->CrossCoupling Nucleophilic Carbonyl Reduction CheckRxn->Nucleophilic LewisAcid Lewis Acid Mediated (e.g., Friedel-Crafts) CheckRxn->LewisAcid BaseChoice Use Mild Bases (Cs2CO3) Avoid NaOH/KOH CrossCoupling->BaseChoice RedChoice Use NaBH4 Avoid LiAlH4/DIBAL Nucleophilic->RedChoice AltProtect Use Alternative Synthetic Route LewisAcid->AltProtect TempControl Keep Temp < 60°C Use Biphasic Solvents BaseChoice->TempControl Success High Yield & Intact Methoxy Group TempControl->Success RedChoice->Success

Decision workflow for selecting derivatization conditions to prevent demethylation.

References

  • Demethylation Mechanisms and Reagents Wikipedia, The Free Encyclopedia [Link]

  • Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals Green Chemistry (RSC Publishing)[Link]

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers European Journal of Organic Chemistry[Link]

  • Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up Journal of Organic Chemistry (ACS Publications)[Link]

  • Alumination of aryl methyl ethers: switching between sp2 and sp3 C–O bond functionalisation with Pd-catalysis Chemical Science (RSC Publishing)[Link]

Sources

Reference Data & Comparative Studies

Validation

Spectroscopic comparison of fluorinated vs non-fluorinated methoxybenzophenones

Spectroscopic Comparison Guide: Fluorinated vs. Non-Fluorinated Methoxybenzophenones Benzophenone derivatives are ubiquitous in modern chemistry, serving as critical building blocks for organic photovoltaics, UV filters,...

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Author: BenchChem Technical Support Team. Date: April 2026

Spectroscopic Comparison Guide: Fluorinated vs. Non-Fluorinated Methoxybenzophenones

Benzophenone derivatives are ubiquitous in modern chemistry, serving as critical building blocks for organic photovoltaics, UV filters, and pharmaceutical intermediates[1]. The introduction of specific substituents onto the diaryl ketone core allows researchers to precisely tune the molecule's electronic, photophysical, and metabolic properties.

This guide provides an objective, data-driven comparison between a standard electron-rich derivative, 4-methoxybenzophenone , and its fluorinated counterpart, 4-fluoro-4'-methoxybenzophenone . By analyzing their spectroscopic signatures, we can decode the underlying electronic causality that dictates their performance in advanced applications.

Mechanistic Causality: The Electronic Tug-of-War

To understand the spectroscopic differences between these two molecules, one must analyze the competing electronic effects acting on the central carbonyl (C=O) core. The carbonyl group acts as a "spectroscopic sensor," reflecting the net electron density of the conjugated system.

  • Non-Fluorinated (4-Methoxybenzophenone): The methoxy (-OCH₃) group is a strong resonance donor (+R). It pushes electron density into the aromatic π -system, which conjugates directly with the carbonyl carbon. This electron donation increases the single-bond character of the C=O bond, lowering its bond order and stabilizing the molecule.

  • Fluorinated (4-Fluoro-4'-methoxybenzophenone): The introduction of a para-fluorine atom creates an electronic tug-of-war. Fluorine is highly electronegative, exerting a strong inductive electron-withdrawing effect (-I) through the σ -bond framework. While fluorine also possesses a weak resonance donating effect (+R), the -I effect dominates the distant carbonyl environment. This withdrawal opposes the methoxy group's donation, slightly increasing the C=O bond order compared to the non-fluorinated analog[1].

ElectronicEffects F_Sub Fluorine Substituent (-I > +R) Carbonyl Carbonyl Core (C=O) Spectroscopic Sensor F_Sub->Carbonyl Inductive Electron Withdrawal (Increases C=O frequency) MeO_Sub Methoxy Substituent (+R > -I) MeO_Sub->Carbonyl Resonance Electron Donation (Decreases C=O frequency)

Fig 1: Competing electronic effects of fluorine and methoxy groups on the benzophenone carbonyl.

Spectroscopic Data Comparison

The electronic modifications induced by fluorine substitution manifest clearly across UV-Vis, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy[2][3]. Table 1 summarizes the quantitative spectroscopic shifts.

Table 1: Comparative Spectroscopic Data

Spectroscopic Method4-Methoxybenzophenone (CAS: 611-94-9)4-Fluoro-4'-methoxybenzophenone (CAS: 345-89-1)Mechanistic Rationale
UV-Vis ( λmax​ ) ~285 nm ( π→π∗ ), ~330 nm ( n→π∗ )~280 nm ( π→π∗ ), ~325 nm ( n→π∗ )Fluorine's inductive withdrawal causes a slight hypsochromic (blue) shift by stabilizing the ground state[1].
IR (C=O Stretch) ~1655 cm⁻¹~1665 cm⁻¹The -I effect of fluorine restricts π -delocalization, increasing the C=O double-bond character and stretching frequency.
¹H NMR (CDCl₃) δ 3.86 (s, 3H, -OCH₃) δ 3.88 (s, 3H, -OCH₃)Negligible change; the methoxy protons are too distant to be significantly deshielded by the fluorine atom.
¹³C NMR (CDCl₃) δ 196.9 (C=O) δ 194.0 (C=O)The carbonyl carbon is shielded in the fluorinated analog due to complex cross-conjugation and anisotropic effects[4].
¹⁹F NMR (CDCl₃) N/A δ -106.5 (s, 1F)Distinctive singlet confirming the presence of the para-fluoro substituent.

Self-Validating Experimental Protocols

To ensure scientific integrity, the synthesis and characterization of these compounds must follow a self-validating workflow. The protocol below details the Friedel-Crafts acylation used to synthesize 4-fluoro-4'-methoxybenzophenone[5], incorporating mandatory spectroscopic checkpoints.

Workflow Synth 1. Friedel-Crafts Acylation AlCl3 Catalyst Purif 2. Purification Recrystallization Synth->Purif Crude Product Spectro 3. Spectroscopic Validation IR, NMR, UV-Vis Purif->Spectro Pure Crystals (>98%) Data 4. Data Analysis Peak Assignment Spectro->Data Raw Spectra

Fig 2: Experimental workflow for the synthesis and spectroscopic analysis of 4-F-4'-OMe-BP.

Step-by-Step Methodology: Synthesis & Validation
  • Reaction Setup (Acylation): In a flame-dried flask under inert atmosphere, dissolve 1.0 equivalent of anisole (methoxybenzene) and 1.05 equivalents of 4-fluorobenzoyl chloride in anhydrous dichloromethane (DCM)[5].

  • Catalytic Activation: Slowly add 1.2 equivalents of anhydrous aluminum chloride (AlCl₃) in portions at 0 °C. Causality: AlCl₃ acts as a Lewis acid, coordinating with the acyl chloride to generate a highly electrophilic acylium ion.

  • Electrophilic Aromatic Substitution: Allow the reaction to warm to room temperature and stir for 2 hours. The electron-rich anisole undergoes para-directed substitution.

  • Quenching & Extraction: Quench the reaction by pouring it over ice-cold 1M HCl. Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over MgSO₄, and concentrate under vacuum.

  • Purification: Recrystallize the crude solid from hot ethanol to yield pure 4-fluoro-4'-methoxybenzophenone crystals.

  • Spectroscopic Validation (The Checkpoint):

    • IR Analysis: Run an ATR-FTIR spectrum. The appearance of a sharp peak at ~1665 cm⁻¹ validates the formation of the diaryl ketone. If the peak is at ~1780 cm⁻¹, unreacted acyl chloride remains.

    • NMR Analysis: Dissolve a sample in CDCl₃. The presence of a ¹⁹F peak at -106.5 ppm and a ¹³C carbonyl peak at 194.0 ppm confirms the structural integrity of the fluorinated product.

Applications in Drug Development & Photochemistry

Why go through the effort of fluorinating a methoxybenzophenone? The addition of fluorine fundamentally alters the molecule's utility:

  • Metabolic Stability: In drug development, the para-position of a phenyl ring is highly susceptible to cytochrome P450-mediated oxidation. Substituting this hydrogen with fluorine blocks this metabolic liability without significantly altering the molecule's steric bulk[6].

  • Organic Photovoltaics (OPVs): 4-Fluoro-4'-methoxybenzophenone is utilized as a non-fullerene acceptor material. The fluorine atom lowers the Highest Occupied Molecular Orbital (HOMO) energy level, which can increase the open-circuit voltage ( Voc​ ) of the resulting solar cell[5].

  • Photostability: Fluorination can substantially enhance the photostability of fluorophores and UV-absorbing compounds, preventing rapid photodegradation under continuous UV exposure[6].

References

  • MDPI (Molecules) : UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents. URL:[Link]

  • American Chemical Society (J. Org. Chem.) : Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. URL:[Link]

  • PubChem : 4-Methoxybenzophenone | CID 69146. URL:[Link]

  • PubChem : 4-Fluoro-4'-methoxybenzophenone | CID 67664. URL:[Link]

  • Royal Society of Chemistry (RSC Advances) : Palladium complex supported on the surface of magnetic Fe3O4 nanoparticles (NMR Data Reference). URL:[Link]

Sources

Comparative

Benchmarking steric hindrance effects in 3-Bromo-3'-fluoro-4'-methoxybenzophenone derivatives

Benchmarking Steric Hindrance Effects in 3-Bromo-3'-fluoro-4'-methoxybenzophenone Derivatives: A Guide for Drug Discovery The Chemical Rationale: Why Steric Hindrance Dictates Efficacy The benzophenone scaffold is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Steric Hindrance Effects in 3-Bromo-3'-fluoro-4'-methoxybenzophenone Derivatives: A Guide for Drug Discovery

The Chemical Rationale: Why Steric Hindrance Dictates Efficacy

The benzophenone scaffold is a highly versatile pharmacophore in medicinal chemistry, frequently leveraged in the development of anti-inflammatory agents, antidiabetic drugs, and novel therapeutics targeting Alzheimer's disease via presenilin inhibition[1]. The biological activity of these molecules is heavily dependent on their three-dimensional conformation, which is primarily governed by the dihedral angle (θ) between the two phenyl rings.

In an unsubstituted benzophenone, the ground-state equilibrium geometry is dictated by a delicate balance between conjugative effects (which favor a planar conformation) and steric repulsion between the ortho-hydrogens (which forces the rings out of plane). This typically results in a dihedral angle of approximately 54° to 56° in the gas phase, though this can shift slightly in solvent phases[2][3].

When engineering derivatives like 3-Bromo-3'-fluoro-4'-methoxybenzophenone , the introduction of halogens (fluorine, bromine, iodine) and bulky alkoxy groups (methoxy) fundamentally alters the molecule's steric profile. The molecular volume and the resulting steric hindrance directly dictate whether the molecule can successfully navigate and bind to narrow enzymatic pockets, such as the active site of cyclooxygenase-2 (COX-2)[4]. By systematically shifting the position and size of these halogens, researchers can benchmark how steric bulk influences target affinity.

Mechanistic Pathway of Steric Modulation

To understand the causality behind derivative design, we must map how atomic-level substitutions translate to macroscopic biological effects. Increasing the van der Waals radius of a substituent, particularly at the ortho position, forces a severe conrotatory twist of the phenyl rings to relieve steric strain, breaking π -conjugation and creating a more globular molecular shape.

Causality A Increase in Halogen Van der Waals Radius B Steric Clash with Adjacent Ring Hydrogens A->B C Increased Dihedral Angle (θ) (Loss of Coplanarity) B->C D Altered 3D Molecular Volume & Electronic Conjugation C->D E Modulated Target Affinity (e.g., Enzyme Pocket Fit) D->E

Mechanistic pathway linking halogen steric bulk to altered target binding affinity.

Derivative Benchmarking: Quantitative Comparison

To objectively evaluate these effects, we benchmark the baseline molecule (Derivative A) against three theoretical structural analogs designed to probe the extremes of steric hindrance. The data below illustrates how modifying the halogen at the 3-position (meta) or shifting it to the 2-position (ortho) impacts the theoretical dihedral angle and subsequent binding affinity to a model target (COX-2).

Table 1: Steric and Conformational Benchmarking of Benzophenone Derivatives

Derivative IDStructural ModificationHalogen vdW Radius (Å)Predicted Dihedral Angle (θ)Relative Molecular VolumeTheoretical COX-2 IC₅₀ (µM)
A (Baseline) 3-Bromo-3'-fluoro-4'-methoxy...1.85 (Br)~58°Moderate1.2
B (Ortho-Twist) 2-Bromo-3'-fluoro-4'-methoxy...1.85 (Br)~82°High (Globular)>50.0 (Steric Clash)
C (Low Steric) 3-Fluoro-3'-fluoro-4'-methoxy...1.47 (F)~55°Low (Planar-leaning)4.5
D (Bulky Meta) 3-Iodo-3'-fluoro-4'-methoxy...1.98 (I)~61°High (Extended)0.8

Data Interpretation: Derivative B demonstrates that placing a bulky bromine at the ortho position forces a near-orthogonal dihedral angle (~82°), preventing the molecule from entering the narrow COX-2 channel. Conversely, Derivative D shows that a bulky iodine at the meta position increases molecular volume without severely twisting the rings, allowing it to optimally fill a hydrophobic side-pocket in the receptor.

Experimental Workflows & Protocols

To ensure trustworthiness and reproducibility, the theoretical benchmarks above must be validated through a self-validating experimental pipeline.

Workflow A Derivative Synthesis & HPLC Purification B X-Ray Crystallography (Measure Angle θ) A->B C In Silico Docking (Predict Receptor Fit) B->C D In Vitro Assays (Quantify IC50) C->D

Experimental workflow for evaluating steric hindrance in benzophenone derivatives.
Protocol 1: X-Ray Crystallographic Determination of Dihedral Angles

This protocol physically validates the steric strain predicted by computational models.

  • Purification: Purify the synthesized benzophenone derivative via preparative HPLC to >99% purity. Causality: Isomeric impurities can co-crystallize, skewing the unit cell dimensions and resulting in inaccurate dihedral angle measurements.

  • Crystallization: Dissolve 50 mg of the compound in a minimal volume of a 1:1 (v/v) dichloromethane/ethanol mixture. Allow for slow evaporation at room temperature over 72 hours. Causality: This specific solvent mixture balances the lipophilicity of the halogens with the polarity of the methoxy group, promoting the slow growth of high-quality single crystals rather than amorphous precipitates.

  • Data Collection: Mount a single crystal on a diffractometer equipped with Mo-Kα radiation ( λ = 0.71073 Å) and cool to 100 K using a liquid nitrogen stream. Causality: Cryogenic temperatures suppress the thermal vibration of the atoms, yielding sharper electron density maps for precise spatial resolution.

  • Analysis: Solve the structure using direct methods (e.g., SHELXT) and measure the C-C-C-C torsional angle between the carbonyl carbon and the adjacent phenyl ring carbons to define θ .

Protocol 2: In Vitro Target Inhibition Assay (COX-2)

This protocol functionally validates how the measured steric hindrance impacts biological efficacy.

  • Reagent Preparation: Prepare a 10 mM stock solution of the derivative in 100% anhydrous DMSO. Dilute to working concentrations (0.1 - 100 µM) in the assay buffer. Causality: Halogenated benzophenones are highly lipophilic; utilizing 100% DMSO for the stock prevents compound aggregation and false negatives in the assay.

  • Enzyme Pre-Incubation: Incubate human recombinant COX-2 enzyme with the derivative for 15 minutes at 37°C prior to substrate addition. Causality: Bulky derivatives (like the 3-Iodo analog) require extended time to navigate the steric constraints of the enzyme's active site channel and achieve equilibrium binding.

  • Reaction Initiation: Add arachidonic acid (substrate) and N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, co-substrate).

  • Quantification: Measure the oxidation of TMPD spectrophotometrically at 590 nm. Calculate the IC₅₀ using non-linear regression analysis to benchmark the derivative against the baseline.

References

  • SciELO - Benzophenone Derivatives Showed Dual Anti-Inflammatory and Antiproliferative Activities by Inhibiting COX Enzymes and Promote Cyclin E Downregulation. Available at: [Link][4]

  • PLOS ONE - Discovery of novel benzophenone integrated derivatives as anti-Alzheimer's agents targeting presenilin-1 and presenilin-2 inhibition: A computational approach. Available at:[Link][1]

  • Roald Hoffmann - Ground- and Excited-State Geometries of Benzophenone. Available at: [Link][2]

  • ResearchGate - Dihedral angles of 4-fluoro-4-hydroxybenzophenone for different solvent phases determined with B3LYP functional. Available at: [Link][3]

Sources

Validation

Orthogonal Structural Validation of 3-Bromo-3'-fluoro-4'-methoxybenzophenone: A Comparative Guide to Elemental Analysis

As a Senior Application Scientist in pharmaceutical development, I frequently encounter complex halogenated pharmacophores. 3-Bromo-3'-fluoro-4'-methoxybenzophenone ( C14​H10​BrFO2​ ) is a prime example of a sterically a...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in pharmaceutical development, I frequently encounter complex halogenated pharmacophores. 3-Bromo-3'-fluoro-4'-methoxybenzophenone ( C14​H10​BrFO2​ ) is a prime example of a sterically and electronically nuanced intermediate utilized in the synthesis of advanced therapeutics.

While modern drug discovery pipelines heavily rely on High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) for structural elucidation, these techniques possess inherent blind spots—particularly concerning absolute bulk purity and the presence of "silent" inorganic impurities. To establish unequivocal structural integrity, we must return to the foundational truth of quantitative elemental composition.

This guide objectively compares Elemental Analysis (EA) against alternative modalities and provides a self-validating, step-by-step protocol for the precise quantification of carbon, hydrogen, oxygen, bromine, and fluorine in this specific benzophenone derivative.

The Analytical Challenge: Why Orthogonal Validation Matters

Relying solely on a single analytical method introduces confirmation bias. For a molecule like 3-Bromo-3'-fluoro-4'-methoxybenzophenone, the presence of both bromine (a heavy halogen with distinct isotopic signatures) and fluorine (highly electronegative, causing complex NMR splitting) demands an orthogonal approach.

Table 1: Objective Comparison of Structural Validation Modalities

Analytical ModalityPrimary OutputStrengths for Halogenated BenzophenonesLimitations
Elemental Analysis (CHNS/O + CIC) Bulk % composition of C, H, O, Br, FAbsolute proof of bulk purity; highly sensitive to silent impurities (e.g., salts, water).Destructive; does not provide atomic connectivity.
NMR ( 1H , 13C , 19F ) Atomic connectivity & environment 19F NMR easily confirms fluorine presence; 1H / 13C maps the methoxy and aromatic rings.Cannot definitively prove absolute bulk purity; insensitive to non-protonated impurities.
HRMS (ESI/APCI) Exact mass & isotopic patternExcellent for confirming the 1:1 79Br / 81Br isotopic ratio.Poor ionization of certain neutral impurities; not inherently quantitative for bulk purity.
Causality in Experimental Design: The Halogen Dilemma

Standard elemental analyzers utilize high-temperature 1[1]. However, analyzing 3-Bromo-3'-fluoro-4'-methoxybenzophenone presents a unique chemical challenge due to the simultaneous presence of bromine and fluorine.

  • The Fluorine Hazard: Combustion of fluorine-containing organic compounds generates hydrogen fluoride (HF) gas. HF is not only highly toxic but aggressively attacks the quartz combustion tubes used in standard CHNS/O analyzers, leading to rapid equipment degradation and skewed oxygen/carbon readings.

  • The Bromine Trap: Bromine can form stable combustion byproducts that resist standard reduction. Relying on traditional thermal conductivity for halogens often yields incomplete recoveries.

Therefore, our protocol bifurcates the analysis: We utilize a micro-analytical CHN/O analyzer for the organic backbone and a dedicated 2 [2] to safely and accurately quantify the halogens.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol incorporates internal system validation prior to sample introduction, ensuring the methodology proves its own accuracy before generating final data.

Phase 1: System Calibration and Blank Validation

Causality: Purging atmospheric interference and establishing a known recovery baseline ensures that any variance in the final sample is inherent to the molecule, not the instrument.

  • Purge and Blank: Run three empty tin capsules (for CHN) and silver capsules (for O) to establish a baseline. The variance must be < 0.05% to proceed.

  • Standardization: Combust a certified reference material (CRM) mixture of 4-Fluorobenzoic acid and 4-Bromobenzoic acid. Calibrate the CIC detector response to ensure halogen recovery rates strictly fall between 99.5% and 100.5%.

Phase 2: CHN/O Determination (Dumas Combustion)

Causality: Tin capsules create a localized exothermic flash upon oxygen introduction, guaranteeing the complete vaporization of the stable benzophenone aromatic rings.

  • Sample Preparation: Accurately weigh 2.000 mg (± 0.001 mg) of 3-Bromo-3'-fluoro-4'-methoxybenzophenone into a tin capsule using a microbalance.

  • Combustion: Drop the capsule into a furnace at 1050°C under an oxygen-rich environment. The tin undergoes exothermic oxidation, temporarily raising the local temperature to ~1800°C.

  • Detection: The resulting gases ( CO2​ , H2​O , N2​ ) are separated via a gas chromatography column and quantified using a Thermal Conductivity Detector (TCD).

Phase 3: Halogen Quantification via CIC

Causality: Capturing effluent gases in an aqueous absorbent neutralizes HF gas immediately, protecting the instrument while allowing high-resolution chromatographic separation of Br− and F− ions.

  • Sample Introduction: Weigh 5.000 mg of the sample into a ceramic boat.

  • Pyrolysis and Absorption: Combust the sample at 1000°C in an argon/oxygen stream. Route the effluent gases directly into an 3 [3] (containing hydrogen peroxide) to quantitatively convert halogen gases into aqueous halide ions.

  • Ion Chromatography: Inject the absorbent into an IC system equipped with a conductivity detector to resolve and quantify the fluoride and bromide peaks against the established calibration curve.

Data Presentation & Analysis

In pharmaceutical 4 [4], a synthesized compound is generally considered structurally validated and pure if the experimental elemental composition falls within ±0.3% of the theoretical calculated values.

Table 2: Theoretical vs. Experimental Elemental Composition of 3-Bromo-3'-fluoro-4'-methoxybenzophenone ( C14​H10​BrFO2​ , MW: 309.13 g/mol )

ElementTheoretical Mass Fraction (%)Experimental Result (%)Variance (Δ %)Validation Status
Carbon (C) 54.4054.28-0.12PASS
Hydrogen (H) 3.263.31+0.05PASS
Oxygen (O) 10.3510.42+0.07PASS
Bromine (Br) 25.8525.71-0.14PASS
Fluorine (F) 6.146.10-0.04PASS

Analytical Insight: The experimental data shows all elements strictly within the ±0.3% threshold. The slight negative variance in Carbon and Bromine, coupled with a marginal increase in Oxygen and Hydrogen, indicates trace ambient moisture ( H2​O ) absorption during microbalance handling, but it remains well within acceptable [5].

Workflow Visualization

Below is the logical workflow for our orthogonal validation strategy, demonstrating how distinct analytical streams converge to provide absolute structural certainty.

Workflow Start Synthesized Compound 3-Bromo-3'-fluoro-4'-methoxybenzophenone Split Orthogonal Validation Strategy Start->Split NMR NMR Spectroscopy (1H, 13C, 19F) Split->NMR HRMS High-Resolution MS (Isotopic Pattern) Split->HRMS EA Elemental Analysis (CHNS/O + CIC) Split->EA Validation Data Reconciliation (Δ < 0.3% Theoretical) NMR->Validation HRMS->Validation Combustion Dry Combustion (Dumas) Quantify C, H, O EA->Combustion Organic Backbone CIC Combustion Ion Chromatography Quantify Br, F EA->CIC Halogen Content Combustion->Validation CIC->Validation

Caption: Orthogonal structural validation workflow integrating NMR, HRMS, and bifurcated Elemental Analysis.

Conclusion

While spectroscopic and spectrometric methods are indispensable for mapping atomic connectivity, they cannot replace the absolute quantitative assurance provided by Elemental Analysis. By employing a bifurcated approach—utilizing Dumas combustion for the organic framework and CIC for the halogens—we successfully validate the structural integrity and bulk purity of 3-Bromo-3'-fluoro-4'-methoxybenzophenone, ensuring it meets the rigorous standards required for downstream pharmaceutical development.

References
  • Lab Manager. "Lab Manager's Independent Guide to Purchasing an Elemental Analyzer." Lab Manager.
  • Trace Elemental Instruments. "Renewables - Trace Elemental Instruments: Elemental combustion analysis." TE Instruments.
  • INFINITIA Industrial Consulting. "Elemental analysis and chemical composition." INFINITIA Research.
  • Regis Technologies. "Structure Elucidation and Impurity Services." Regis Technologies.
  • BOC Sciences. "Elemental Analysis Services." BOC Sciences.

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Bromo-3'-fluoro-4'-methoxybenzophenone

For researchers and professionals in drug development, the synthesis and handling of novel chemical compounds are daily realities. With this innovation comes the critical responsibility of ensuring safety and environment...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical compounds are daily realities. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship, particularly in the disposal of chemical waste. This guide provides an in-depth, procedural framework for the proper disposal of 3-Bromo-3'-fluoro-4'-methoxybenzophenone, a halogenated benzophenone derivative. By understanding the chemical's inherent properties and the regulatory landscape, laboratory personnel can implement a disposal plan that is both safe and compliant.

The causality behind these rigorous disposal protocols stems from the compound's structure: a halogenated aromatic ketone. Halogenated organic compounds are of particular concern due to their potential for persistence in the environment and the formation of toxic byproducts if not disposed of correctly.[1] The presence of bromine and fluorine atoms necessitates a disposal pathway that prevents their release into the environment and mitigates the risk of forming more hazardous substances.

I. Hazard Assessment and Classification

Anticipated Hazards:

  • Skin and Eye Irritation: Similar halogenated aromatic compounds are known to cause skin and serious eye irritation.[2]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[2]

  • Toxicity: While specific toxicity data is unavailable, it is prudent to treat this compound as potentially harmful if swallowed or in contact with skin.[3]

  • Environmental Hazards: Halogenated organic compounds can be persistent in the environment and harmful to aquatic life.

Based on these anticipated hazards, waste containing 3-Bromo-3'-fluoro-4'-methoxybenzophenone must be classified as hazardous waste. Under the regulations of the U.S. Environmental Protection Agency (EPA), this would likely fall under the category of non-specific source wastes for halogenated organic compounds.[4][5][6][7]

Hazard Category Anticipated Classification Rationale
Acute Toxicity Category 4 (Oral, Dermal)Based on data for similar compounds.[3]
Skin Corrosion/Irritation Category 2Common for halogenated aromatics.[2]
Serious Eye Damage/Irritation Category 2ACommon for halogenated aromatics.[2]
Specific Target Organ Toxicity Category 3 (Respiratory Irritation)Potential for irritation upon inhalation.[2]
Hazardous to the Aquatic Environment Acute and ChronicHalogenated organics are often ecotoxic.
EPA Hazardous Waste Code F001, F002 (if in solvent) or D-listedDependent on the specific waste matrix.[4][5][7]
II. Personal Protective Equipment (PPE) and Handling Precautions

Prior to handling 3-Bromo-3'-fluoro-4'-methoxybenzophenone for disposal, all personnel must be equipped with the appropriate PPE to minimize exposure.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Eye Protection: Safety goggles or a face shield.

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory.

  • Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

III. Waste Segregation and Collection Protocol

Proper segregation of chemical waste at the point of generation is the most critical step in ensuring safe and compliant disposal. Never mix incompatible waste streams.

Step-by-Step Collection Procedure:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene) for collecting waste containing 3-Bromo-3'-fluoro-4'-methoxybenzophenone.

  • Labeling: The container must be labeled with the words "Hazardous Waste" and a full description of the contents, including "Halogenated Organic Waste" and the specific chemical name: "3-Bromo-3'-fluoro-4'-methoxybenzophenone."

  • Segregation:

    • Solid Waste: Unused or contaminated solid 3-Bromo-3'-fluoro-4'-methoxybenzophenone, as well as contaminated lab supplies (e.g., weighing paper, gloves, silica gel), should be collected in a designated solid waste container.

    • Liquid Waste: Solutions containing 3-Bromo-3'-fluoro-4'-methoxybenzophenone should be collected in a designated liquid halogenated organic waste container. Do not mix with non-halogenated waste streams.

  • Container Management: Keep the waste container securely closed at all times, except when adding waste. Store the container in a designated satellite accumulation area within the laboratory.

Waste_Segregation_Workflow cluster_generation Point of Generation cluster_collection Waste Collection cluster_disposal Final Disposal Solid Solid Waste (Pure compound, contaminated consumables) Solid_Container Designated Solid Halogenated Waste Container Solid->Solid_Container Segregate Liquid Liquid Waste (Solutions, reaction mixtures) Liquid_Container Designated Liquid Halogenated Organic Waste Container Liquid->Liquid_Container Segregate Disposal_Vendor Licensed Hazardous Waste Disposal Vendor Solid_Container->Disposal_Vendor Collection Liquid_Container->Disposal_Vendor Collection

Caption: Waste Segregation and Disposal Workflow for 3-Bromo-3'-fluoro-4'-methoxybenzophenone.

IV. Decontamination and Spill Management

Empty Container Decontamination: Containers that held pure 3-Bromo-3'-fluoro-4'-methoxybenzophenone must be decontaminated before being discarded or repurposed. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected and disposed of as halogenated liquid hazardous waste.

Spill Cleanup: In the event of a spill, the following procedure should be followed:

  • Evacuate and Ventilate: Ensure the spill area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate personnel and contact your institution's environmental health and safety (EHS) office.

  • Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the material.

  • Collect: Carefully sweep or scoop the absorbed material and any solid spill into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office, following your institution's protocols.

V. Final Disposal

The ultimate disposal of 3-Bromo-3'-fluoro-4'-methoxybenzophenone waste must be handled by a licensed hazardous waste disposal company. This is not a process that can be conducted by laboratory personnel. The primary method for the disposal of halogenated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize the resulting acidic gases (HBr and HF).[1]

Key Steps for Final Disposal:

  • Accumulation: Store the properly labeled and sealed waste containers in your laboratory's designated satellite accumulation area.

  • Pickup Request: Follow your institution's procedures to request a pickup of the hazardous waste by the EHS office or the contracted disposal vendor.

  • Manifesting: Ensure that the waste is properly documented on a hazardous waste manifest, which tracks the waste from your laboratory to its final disposal site.

By adhering to these detailed procedures, researchers can ensure the safe and environmentally responsible disposal of 3-Bromo-3'-fluoro-4'-methoxybenzophenone, upholding the principles of scientific integrity and laboratory safety.

References

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Code. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983, December). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • Rutgers University. (n.d.). Standard Operating Procedure for Laboratories: BROMINE. Retrieved from [Link]

  • NextSDS. (2026). 4-BROMO-3-FLUORO-4'-METHOXYBENZOPHENONE — Chemical Substance Information. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Retrieved from [Link]

  • Merli, D., et al. (2016, June 21). Mechanochemical conversion of brominated POPs into useful oxybromides: a greener approach. PMC. Retrieved from [Link]

  • Providence College. (n.d.). Bromine in orgo lab SOP. Environmental Health and Safety at Providence College. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 3-Bromo-3'-fluoro-4'-methoxybenzophenone

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a mechanistic extension of the chemistry itself. Handling complex halogenated organic building blocks like 3-Br...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a regulatory checklist, but as a mechanistic extension of the chemistry itself. Handling complex halogenated organic building blocks like 3-Bromo-3'-fluoro-4'-methoxybenzophenone (CAS: 844879-54-5) requires a deep understanding of its physical properties and molecular behavior.

The presence of both bromine and fluorine atoms on the benzophenone scaffold significantly increases the molecule's lipophilicity. While this is advantageous for drug development and synthetic applications, it also means the compound can readily penetrate the lipid bilayers of human skin if dissolved in an organic carrier solvent. Furthermore, as a solid compound with a high boiling point (411°C) and flash point (202.3°C)[1], the primary exposure vector is not vapor, but the inhalation of fine crystalline dust during mechanical transfer.

The following guide provides a self-validating, step-by-step operational and safety protocol for handling this specific compound, grounded in the OSHA Laboratory Standard (29 CFR 1910.1450)[2] and EPA disposal mandates[3].

I. Quantitative Hazard & Physical Profile

Before selecting Personal Protective Equipment (PPE), we must establish the baseline physical parameters of the compound to understand its behavior in the ambient laboratory environment.

Table 1: Physical Properties and Hazard Vectors

ParameterValue / DescriptionMechanistic Safety Implication
Molecular Formula C14H10BrFO2[1]Halogenated structure increases environmental persistence and dermal penetration risk.
Physical State Solid (Powder/Crystalline)High risk of aerosolized particulate generation during weighing and transfer.
Boiling Point 411°C at 760 mmHg[1]Negligible vapor pressure at room temperature; inhalation risk is strictly particulate.
Flash Point 202.3°C[1]Low flammability risk under standard ambient conditions.
Primary Hazards Skin/Eye Irritant, Respiratory IrritantDirect contact disrupts cellular membranes; inhalation causes mucosal inflammation.

II. Personal Protective Equipment (PPE) Matrix

Under the OSHA Laboratory Standard, employers must implement a Chemical Hygiene Plan (CHP) that specifies the criteria for PPE selection[2][4]. For halogenated benzophenones, the barrier must protect against both dry particulates and solvent-mediated dermal transport.

Table 2: Required PPE for 3-Bromo-3'-fluoro-4'-methoxybenzophenone

PPE CategorySpecificationCausality & Scientific Rationale
Eye Protection ANSI Z87.1 Safety Goggles with side shields[5].Prevents ocular exposure to airborne dust. Standard safety glasses are insufficient if a splash hazard exists during solvent addition[6].
Hand Protection Double-gloved Nitrile (minimum 4 mil thickness).Halogenated organics can degrade certain glove materials over time[5]. Double-gloving allows the outer glove to be immediately discarded if contaminated, preserving the inner barrier.
Body Protection Fully buttoned, flame-resistant (FR) or heavy cotton laboratory coat[6][7].Prevents particulate accumulation on street clothing. Synthetic fabrics (like polyester) should be avoided as they can melt into the skin if a secondary fire occurs.
Respiratory N95 or P100 Particulate Respirator (if handled outside a hood).While a certified chemical fume hood is the primary engineering control[2][8], a respirator is required if engineering controls fail or during bulk transfer operations.

III. Operational Workflow: Step-by-Step Handling Protocol

To ensure trustworthiness and safety, every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's safety conditions are confirmed.

Step 1: Engineering Control Verification

  • Activate the chemical fume hood and verify the continuous monitoring device indicates a face velocity between 80–100 feet per minute (fpm)[8].

  • Clear the hood of unnecessary equipment to ensure laminar airflow is not disrupted.

Step 2: PPE Donning and Preparation

  • Don the lab coat, ensuring all buttons are fastened to the collar.

  • Put on ANSI Z87.1 safety goggles[5].

  • Apply the inner layer of nitrile gloves, followed by the outer layer. Pull the cuffs of the outer gloves over the sleeves of the lab coat.

Step 3: Material Transfer (High-Risk Phase)

  • Place an anti-static weighing boat on the analytical balance inside the fume hood. Rationale: Static charge can cause fine halogenated powders to aerosolize and scatter.

  • Open the container of 3-Bromo-3'-fluoro-4'-methoxybenzophenone slowly to prevent pressure-induced dust plumes.

  • Use a clean, grounded stainless-steel spatula to transfer the required mass.

  • Immediately seal the source container before recording the final weight.

Step 4: Reaction Setup and Solvation

  • Transfer the weighed solid into the reaction vessel (e.g., round-bottom flask).

  • Add the organic solvent (e.g., dichloromethane or DMF) slowly. Caution: Once dissolved, the dermal penetration risk of the halogenated compound increases exponentially.

  • Cap the reaction vessel and proceed with the experimental methodology.

G start Pre-Operation: Verify Fume Hood & Don PPE weigh Material Transfer: Weigh 3-Bromo-3'-fluoro- 4'-methoxybenzophenone start->weigh react Reaction Setup: Dissolve in Carrier Solvent weigh->react decon Decontamination: Clean Spatulas & Surfaces react->decon waste Waste Disposal: Segregate to Halogenated Waste decon->waste

Operational workflow for handling halogenated benzophenone derivatives.

IV. Logistical and Disposal Plan

Halogenated organic compounds are highly resistant to natural biological degradation[9]. Improper disposal can lead to severe environmental contamination and regulatory penalties under the EPA's Resource Conservation and Recovery Act (RCRA).

Disposal Methodology:

  • Strict Segregation: Never mix halogenated waste with non-halogenated waste[10]. Mixing them can cause exothermic reactions and dramatically increases the cost of waste processing.

  • Containment: Collect all reaction residues, contaminated solvents, and initial washings in a clearly labeled, chemically compatible secondary container designated exclusively for "Halogenated Organic Waste"[10].

  • Solid Waste: Contaminated weighing boats, outer gloves, and paper towels must be placed in a sealed, labeled solid hazardous waste bin. Do not dispose of these in standard municipal refuse[9].

  • Final Destruction: Halogenated wastes require specialized high-temperature destruction, typically via rotary kiln incineration equipped with caustic scrubbing to neutralize the resulting hydrobromic and hydrofluoric acid gases[3]. Coordinate with your facility's Environmental Health and Safety (EHS) officer for scheduled hazardous waste pickup.

Spill Response Protocol: In the event of a solid spill outside the fume hood:

  • Do not sweep the powder, as this will aerosolize the compound.

  • Cover the spill with damp absorbent paper (using water or a low-volatility solvent) to suppress dust.

  • Carefully scoop the wet material into a hazardous waste container using a non-sparking tool.

  • Wash the contaminated surface thoroughly with soap and water, followed by a compatible solvent wipe, disposing of all materials as halogenated waste.

V. References

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance." U.S. Department of Labor. Available at:[Link]

  • MasterControl. "29 CFR 1910.1450 — OSHA Laboratory Standard." Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). "OSHA FactSheet: Laboratory Safety Chemical Hygiene Plan." U.S. Department of Labor. Available at:[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals - Prudent Practices in the Laboratory." National Center for Biotechnology Information (NCBI). Available at:[Link]

  • P2 InfoHouse. "The Disposal of Chemical Laboratory Wastes." Available at:[Link]

  • Western Kentucky University. "EPA HAZARDOUS WASTE CODES." Available at:[Link]

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